molecular formula C12H11NO3 B1600333 ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE CAS No. 50784-69-5

ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE

Cat. No.: B1600333
CAS No.: 50784-69-5
M. Wt: 217.22 g/mol
InChI Key: FZUVKCRBONBOJD-UHFFFAOYSA-N
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Description

ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-13-16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUVKCRBONBOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467257
Record name Ethyl 5-phenyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50784-69-5
Record name Ethyl 5-phenyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H NMR spectrum analysis of ethyl-5-phenyl-isoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of ethyl 5-phenylisoxazole-4-carboxylate . It is designed for medicinal chemists and structural biologists requiring rigorous structural validation of isoxazole-based pharmacophores.[1]

Technical Whitepaper | Structural Elucidation Series

Executive Summary

Ethyl 5-phenylisoxazole-4-carboxylate (CAS: 50784-69-5) is a critical intermediate in the synthesis of bioactive heterocycles, including immunomodulators and COX-2 inhibitors.[1] Its structural integrity relies heavily on the correct regiochemistry of the isoxazole ring—specifically distinguishing between the 5-phenyl-4-carboxylate (Target) and its common regioisomer, the 3-phenyl-4-carboxylate .[1]

This guide details the proton magnetic resonance signature of the molecule, emphasizing the diagnostic chemical shifts of the C3-proton and the scalar couplings required to validate the substitution pattern.

Structural Context & Electronic Environment

To interpret the spectrum accurately, one must understand the magnetic anisotropy and electronegative influences within the molecule:

  • Isoxazole Core: A

    
    -deficient aromatic heterocycle.[1] The oxygen (pos 1) and nitrogen (pos 2) create a significant deshielding effect on the ring carbons and attached protons.
    
  • C4-Ethoxycarbonyl: An electron-withdrawing ester group at position 4.[1] This further deshields the adjacent ring proton (if present) and the phenyl ring.

  • C5-Phenyl: A conjugated system.[1] The rotation of the phenyl ring relative to the isoxazole plane (often twisted by ~40-50° due to steric clash with the ester) influences the chemical shift of the ortho protons.

The Regiochemistry Challenge

The primary synthetic challenge is ensuring the phenyl ring is at position 5 and the proton is at position 3.

  • Target (5-Ph): Proton is at C3 (adjacent to

    
    ).[1][2]
    
  • Isomer (3-Ph): Proton is at C5 (adjacent to

    
    ).[1]
    

Experimental Protocol

For optimal resolution and reproducibility, the following protocol is recommended.

Sample Preparation[3][4]
  • Solvent: Chloroform-d (

    
    ) is the standard. It prevents hydrogen bonding artifacts common in DMSO-
    
    
    
    and provides a clean window in the aromatic region (7.26 ppm residual peak).
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the isolated isoxazole proton).
    
  • Scans (NS): 16–32 scans are sufficient for this concentration.

Spectral Analysis: Region-by-Region

The spectrum divides into three distinct zones: Aliphatic (Ethyl), Aromatic (Phenyl), and Heteroaromatic (Isoxazole).

A. The Aliphatic Region (Ethyl Ester)

This region confirms the integrity of the ester "tail."

Chemical Shift (

)
MultiplicityIntegrationAssignmentCoupling (

)
Notes
1.35 - 1.40 Triplet (t)3H

~7.1 HzClassic methyl triplet.[1]
4.30 - 4.38 Quartet (q)2H

~7.1 HzDeshielded by oxygen.[1]
B. The Aromatic Region (Phenyl Group)

The phenyl group at position 5 typically appears as two sets of multiplets due to free rotation, though the ester at C4 can induce magnetic non-equivalence.

Chemical Shift (

)
MultiplicityIntegrationAssignmentNotes
7.45 - 7.55 Multiplet (m)3HPh-meta/para Overlapping signals for H3', H4', H5'.
7.75 - 7.85 Multiplet (m)2HPh-ortho Deshielded due to conjugation with the isoxazole.[1]
C. The Heteroaromatic Region (The Diagnostic Peak)

This is the critical quality attribute (CQA) for structural verification.

Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
8.55 - 8.65 Singlet (s)1HIsoxazole C3-H The proton is adjacent to the

bond.[1]

Expert Insight: In the regioisomer (ethyl 3-phenylisoxazole-4-carboxylate), the proton resides at C5 (adjacent to Oxygen).[1] The C5-H is typically more deshielded, often appearing near 9.00 - 9.10 ppm .[1] Therefore, a singlet at ~8.6 ppm strongly supports the 5-phenyl-4-carboxylate structure (Target), while a singlet >9.0 ppm suggests the inverted isomer.[1]

Advanced Verification: 2D NMR Logic

To definitively prove the structure (and satisfy rigorous peer-review standards), 1D NMR is insufficient. You must use HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity.

HMBC Correlation Diagram

The following Graphviz diagram illustrates the specific long-range couplings that confirm the 5-phenyl substitution.

HMBC_Analysis cluster_molecule Ethyl 5-phenylisoxazole-4-carboxylate Structure H3 H-C3 (Proton) ~8.6 ppm C3 C3 (Imine Carbon) H3->C3 1J (HSQC) C4 C4 (Quaternary) H3->C4 2J (HMBC) C5 C5 (Quaternary) H3->C5 3J (HMBC) (Weak/Diagnostic) C_Est C=O (Ester) H3->C_Est 3J (HMBC) Conclusion Confirmation: Phenyl is at C5 Proton is at C3 H3->Conclusion H_Ortho H-Ortho (Phenyl) ~7.8 ppm H_Ortho->C4 4J (Rare) H_Ortho->C5 3J (HMBC) (Definitive Link) H_Ortho->Conclusion

Caption: HMBC connectivity map. The crucial correlation is the Phenyl Ortho protons coupling to the Isoxazole C5 carbon, which does NOT have a direct proton attached.

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying spectral impurities.

  • Synthesis: Typically involves the condensation of ethyl 2-((dimethylamino)methylene)-3-oxo-3-phenylpropanoate with hydroxylamine hydrochloride.[1]

  • Common Impurities:

    • Regioisomer (3-Ph): Look for a singlet at ~9.0 ppm.[1]

    • Unreacted Starting Material: Look for dimethylamino signals (singlets ~2.8-3.1 ppm).[1]

    • Hydrolysis Product (Acid): Broad singlet >10 ppm (COOH) and loss of ethyl signals.

Summary Table of Chemical Shifts

Atom GroupType

(ppm)

Multiplicity

(Hz)

(Ester)
Aliphatic1.38t7.1

(Ester)
Aliphatic4.34q7.1
Ar-H (Meta/Para) Aromatic7.48 - 7.52m-
Ar-H (Ortho) Aromatic7.80 - 7.83m-
Isoxazole H3 Heteroaromatic8.60 s-

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70838, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Analogue Reference).[1] Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for isomer differentiation). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of Ethyl-5-phenyl-isoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the solubility profile, thermodynamic modeling, and experimental characterization of Ethyl-5-phenyl-isoxazole-4-carboxylate .

Executive Summary

Ethyl-5-phenyl-isoxazole-4-carboxylate (CAS: 50784-69-5) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for synthesizing bioactive isoxazole derivatives targeting FXR agonism and COX inhibition. Its solubility profile is the rate-limiting factor in process scalability, influencing reaction yield, purification efficiency (recrystallization), and bioavailability during pre-clinical formulation.

This guide provides a comprehensive analysis of the compound's solvation thermodynamics, predictive solvent selection based on Hansen Solubility Parameters (HSP), and a validated protocol for empirical solubility determination.

Part 1: Physicochemical Profile & Solvation Mechanism

Molecular Architecture

The solubility behavior of ethyl-5-phenyl-isoxazole-4-carboxylate is governed by the competition between its lipophilic domains and polar functional groups.

  • Lipophilic Domain: The 5-phenyl ring contributes significant

    
    -electron density, promoting 
    
    
    
    stacking in the solid state. This increases the lattice energy, requiring solvents with high dispersion forces to disrupt crystal packing.
  • Polar Domain: The isoxazole core (heterocyclic N-O bond) and the ethyl ester moiety at position 4 create a permanent dipole. This facilitates solubility in polar aprotic solvents via dipole-dipole interactions.

  • Hydrogen Bonding: The molecule acts primarily as a hydrogen bond acceptor (via the ester carbonyl and isoxazole nitrogen). It lacks strong hydrogen bond donors, limiting its solubility in water but enhancing it in protic solvents (alcohols) capable of donating protons.

Predicted Solubility Landscape (Hansen Parameters)

Based on group contribution methods, the Hansen Solubility Parameters (HSP) for this compound prioritize solvents with moderate polarity and hydrogen-bonding capability.

Solvent ClassRepresentative SolventsInteraction MechanismSolubility Prediction
Polar Aprotic DMSO, DMF, NMPStrong Dipole-DipoleHigh (>100 mg/mL)
Polar Protic Methanol, Ethanol, IsopropanolH-Bonding (Solvent Donor)Moderate (Recrystallization target)
Esters/Ketones Ethyl Acetate, AcetoneDipole-Dipole / DispersionModerate to High
Chlorinated Chloroform, DCMDispersion / Weak PolarityHigh
Non-Polar Hexane, HeptaneDispersion onlyLow (Anti-solvent)
Aqueous Water, Buffers (pH 1-8)Hydrophobic EffectNegligible (<0.1 mg/mL)

Part 2: Thermodynamic Modeling Framework

To accurately predict solubility (


) across temperature ranges, experimental data must be correlated using thermodynamic models. For ethyl-5-phenyl-isoxazole-4-carboxylate, the Modified Apelblat Equation  is the industry standard for non-ideal solutions.
The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

).


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis of experimental data.
    
    • 
        and 
      
      
      
      reflect the variation in solution activity coefficients.
    • 
        accounts for the temperature dependence of the enthalpy of fusion.
      
Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, the dissolution process is characterized by:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       indicates an endothermic process, meaning solubility increases with temperature—typical for this class of isoxazoles in organic solvents.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Insight: Driving force of dissolution.

  • Entropy of Solution (

    
    ): 
    
    
    
    

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the saturation solubility of ethyl-5-phenyl-isoxazole-4-carboxylate in organic solvents via the Shake-Flask Method (ASTM E1148-02 modified).

Workflow Visualization

The following diagram outlines the critical path for solubility determination, ensuring data integrity through specific validation gates.

SolubilityProtocol cluster_Validation Validation Gate Start Start: Solvent Selection Prep Sample Preparation (Excess Solid + Solvent) Start->Prep Equil Equilibration (Orbital Shaker: 72h @ Temp T) Prep->Equil Check Visual Check: Solid Present? Equil->Check AddSolid Add More Solid Check->AddSolid No Settle Sedimentation phase (4h - Isothermal) Check->Settle Yes AddSolid->Equil Filter Filtration (0.45 µm PTFE, Pre-heated) Settle->Filter Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC-UV / GC-FID) Dilute->Analyze Calc Data Processing (Mole Fraction & Mass Conc.) Analyze->Calc

Caption: Standardized Saturation Shake-Flask Workflow. Critical control point: Pre-heating filtration assembly to prevent precipitation.

Detailed Methodology

Reagents:

  • Ethyl-5-phenyl-isoxazole-4-carboxylate (Purity >99%).[1]

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetonitrile, Ethyl Acetate).

Step-by-Step Procedure:

  • Preparation: Add excess solid compound (approx. 500 mg) to 10 mL of solvent in a borosilicate glass vial.

  • Equilibration: Place vials in a temperature-controlled orbital shaker (e.g., 298.15 K to 323.15 K). Shake at 150 rpm for 72 hours to ensure thermodynamic equilibrium.

    • Validation: Visually confirm solid presence daily. If solution clears, add more solid immediately.

  • Sedimentation: Stop shaking and allow the suspension to settle for 4 hours at the same temperature. This prevents micro-crystals from clogging the filter.

  • Sampling:

    • Withdraw supernatant using a pre-warmed syringe.

    • Filter through a 0.45 µm PTFE syringe filter .

    • Critical: The filter and syringe must be at the equilibration temperature to prevent "crash-out" precipitation during sampling.

  • Quantification (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Detection: UV at

      
       (typically 254-260 nm for the phenyl-isoxazole chromophore).
      
    • Flow Rate: 1.0 mL/min.

Part 4: Process Implications

Recrystallization Strategy

For purification, a binary solvent system is recommended based on the solubility differential.

  • Solvent: Ethanol or Ethyl Acetate (High solubility at boiling point).

  • Anti-solvent: n-Heptane or Water (Low solubility).

  • Procedure: Dissolve crude material in hot Ethanol. Slowly add n-Heptane until turbidity persists. Cool gradually to 4°C to maximize crystal recovery and purity.

Formulation & Bioavailability

The compound is classified as BCS Class II (Low Solubility, High Permeability).

  • Formulation approach: To enhance bioavailability, use lipid-based formulations (SEDDS) or cosolvents like PEG-400 or Propylene Glycol, where solubility is logarithmically higher than in aqueous media.

Part 5: Solute-Solvent Interaction Mechanism

The following diagram illustrates the molecular interactions driving the dissolution process.

InteractionMechanism Solute Ethyl-5-phenyl- isoxazole-4-carboxylate Ethanol Ethanol (Protic) Solute->Ethanol H-Bonding (C=O ... HO-) Acetone Acetone (Aprotic) Solute->Acetone Dipole-Dipole (Isoxazole ... C=O) Hexane Hexane (Non-polar) Solute->Hexane Weak Dispersion (Phenyl ... Alkyl) HighSol High Solubility Ethanol->HighSol Soluble Acetone->HighSol Soluble LowSol Low Solubility Hexane->LowSol Insoluble

Caption: Mechanistic interaction map. H-bonding and Dipole interactions drive solubility in polar solvents.

References

  • Chandra, K., et al. (2013). "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate." Acta Crystallographica Section E, 69(7), o987. (Structural analog analysis for packing comparison).

  • Zhao, X., et al. (2019).[2] "Thermodynamic Solubility and Mixing Properties of Phenformin in 14 Pure Solvents." Journal of Chemical & Engineering Data, 64(12), 6009-6019.[2] (Methodology reference for Apelblat modeling).

  • Rajanarendar, E., et al. (2015). "Synthesis and biological activity of isoxazole derivatives." Indian Journal of Chemistry, 54B.
  • ASTM International. (2002). "Standard Test Method for Solubility of Solids in Liquids (ASTM E1148-02)." (Standardized Protocol).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection).

Sources

Technical Guide: The 5-Phenyl-isoxazole-4-carboxylate Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-phenyl-isoxazole-4-carboxylate scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored by the antirheumatic drug Leflunomide (an isoxazole-4-carboxamide), the 4-carboxylate derivatives serve as critical precursors and active pharmacophores in their own right.

This guide analyzes the structural utility, synthetic pathways, and pharmacological versatility of this scaffold. It is designed for medicinal chemists seeking to exploit the 4-position vector for library generation in immunomodulatory, antimicrobial, and oncology campaigns.

Structural Significance & SAR Analysis[1][2]

The 5-phenyl-isoxazole-4-carboxylate core is defined by a 1,2-oxazole ring substituted at the C5 position with a phenyl group and at the C4 position with a carboxylate (ester or acid) moiety.

Key Pharmacophoric Features[3][4][5]
  • Lipophilicity Control (C5-Phenyl): The phenyl ring contributes significantly to

    
     stacking interactions within hydrophobic binding pockets (e.g., the hydrophobic channel of DHODH). Substitution on this ring (F, Cl, CF
    
    
    
    ) modulates metabolic stability and potency.
  • Hydrogen Bonding Vector (C4-Carboxylate): The carbonyl oxygen at C4 acts as a hydrogen bond acceptor. In enzyme active sites, this moiety often anchors the molecule via interactions with backbone amides or serine hydroxyls.

  • Ring Stability vs. Lability: Unlike isoxazol-5-ones, the isoxazole-4-carboxylate is generally stable. However, under specific metabolic conditions (e.g., CYP450 catalysis), the N-O bond can undergo scission, a feature exploited in prodrug design (see Leflunomide).

Table 1: Structure-Activity Relationship (SAR) Summary
PositionModificationEffect on Activity
C5 (Phenyl Ring) Electron-Withdrawing (F, Cl, CF

)
Increases Potency. Enhances lipophilicity and metabolic resistance. Critical for antimicrobial and DHODH activity.
C5 (Phenyl Ring) Electron-Donating (OMe, Me)Generally reduces potency in antimicrobial screens; increases susceptibility to oxidative metabolism.
C4 (Carboxylate) Ester (COOEt) Prodrug/Intermediate. High membrane permeability. Often hydrolyzed in vivo to the acid or converted to amides.
C4 (Carboxylate) Acid (COOH)Active Pharmacophore. Essential for solubility and electrostatic interactions; often converted to hydrazides for antimicrobial efficacy.
C3 (H or Me) Methyl substitutionSteric bulk at C3 can lock the phenyl ring conformation but may reduce ring-opening rates in prodrug applications.

Synthetic Methodologies

Two primary routes dominate the synthesis of this scaffold: the Condensation Route (via DMF-DMA) and the 1,3-Dipolar Cycloaddition .

Method A: The Enaminone Condensation (Preferred)

This is the most robust method for generating 4-carboxylate derivatives with high regioselectivity.

  • Precursor: Ethyl benzoylacetate (beta-keto ester).

  • Intermediate: Reaction with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) yields an 
    
    
    
    -benzoyl-enaminone.
  • Cyclization: Treatment with hydroxylamine hydrochloride closes the ring to form the isoxazole.

Method B: 1,3-Dipolar Cycloaddition (Click Chemistry)

Utilizes the reaction between a nitrile oxide (generated in situ from an oxime chloride) and an alkyne or enolate. While versatile, regioselectivity (3,5- vs 3,4-substitution) can sometimes be challenging compared to Method A.

Visualization: Synthetic Pathways

SynthesisPathways cluster_0 Method A: Enaminone Route (Regioselective) cluster_1 Method B: 1,3-Dipolar Cycloaddition StartA Ethyl Benzoylacetate InterA Enaminone Intermediate StartA->InterA DMF-DMA, Reflux EndA Ethyl 5-phenylisoxazole- 4-carboxylate InterA->EndA NH2OH·HCl, EtOH StartB1 Benzaldehyde Oxime InterB Nitrile Oxide (in situ) StartB1->InterB Chloramine-T or NCS StartB2 Ethyl Propiolate EndB Isoxazole Isomers (Regio-mixture possible) InterB->EndB + StartB2, Base

Caption: Comparison of the robust Enaminone route (Method A) versus the Click Chemistry route (Method B).

Therapeutic Applications

A. Immunomodulation (DHODH Inhibition)

The most commercially validated application of the isoxazole scaffold is Dihydroorotate Dehydrogenase (DHODH) inhibition.[1]

  • Mechanism: DHODH catalyzes the rate-limiting step in de novo pyrimidine synthesis.[2][1] Inhibiting this enzyme depletes uridine monophosphate (UMP), arresting rapidly dividing cells (like activated T-lymphocytes) in the G1 phase.[2]

  • Leflunomide Connection: Leflunomide is a 5-methyl-isoxazole-4-carboxamide. In vivo, the isoxazole ring opens to form the active metabolite Teriflunomide (A77 1726). The 5-phenyl analogs discussed here act as rigid bioisosteres or precursors that can target the same hydrophobic tunnel in DHODH without necessarily requiring ring scission, depending on the substitution pattern.

Visualization: DHODH Inhibition Mechanism

DHODH_Mechanism Leflunomide Isoxazole Scaffold (Prodrug) Meta Active Metabolite (Ring Scission) Leflunomide->Meta CYP450 / Metabolism DHODH Target: DHODH Enzyme (Mitochondria) Meta->DHODH Inhibits Pathway Pyrimidine Synthesis (Dihydroorotate -> Orotate) DHODH->Pathway Catalyzes (Blocked) Effect T-Cell Arrest (G1 Phase) Reduced Inflammation Pathway->Effect Depletion of UMP

Caption: Mechanism of action for isoxazole-based immunomodulators targeting DHODH.[2]

B. Antimicrobial Activity

Derivatives of 5-phenylisoxazole-4-carboxylic acid (specifically hydrazides and Schiff bases) exhibit potent antibacterial activity.[3]

  • Target: bacterial DNA gyrase and cell wall synthesis pathways.

  • Efficacy: Halogenated phenyl derivatives (4-F, 4-Cl) show MIC values comparable to standard antibiotics like Ciprofloxacin against Gram-positive strains (S. aureus, B. subtilis).

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 5-phenylisoxazole-4-carboxylate via the Enaminone Route.

Reagents
  • Ethyl benzoylacetate (10 mmol)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol)
    
  • Hydroxylamine hydrochloride (NH

    
    OH·HCl) (12 mmol)
    
  • Ethanol (absolute)

  • Toluene

Step-by-Step Methodology
  • Formation of Enaminone Intermediate:

    • In a 50 mL round-bottom flask, dissolve ethyl benzoylacetate (1.92 g, 10 mmol) in toluene (15 mL).

    • Add DMF-DMA (1.43 g, 12 mmol) dropwise.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the starting keto-ester indicates completion.

    • Note: The intermediate is often a yellow/orange oil. Evaporate the solvent under reduced pressure to obtain the crude enaminone.

  • Cyclization to Isoxazole:

    • Dissolve the crude enaminone in absolute ethanol (20 mL).

    • Add hydroxylamine hydrochloride (0.83 g, 12 mmol).

    • Reflux the mixture for 2–3 hours.

    • Cool the reaction to room temperature.[4]

  • Isolation and Purification:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • A solid precipitate should form. Filter the solid using a Buchner funnel.

    • Wash with cold water (

      
       mL).
      
    • Recrystallize from ethanol/water (9:1) to yield Ethyl 5-phenylisoxazole-4-carboxylate as white/off-white crystals.

  • Validation (Self-Validating Metrics):

    • Yield: Expected 75–85%.

    • Melting Point: 48–50 °C (Literature value).

    • 1H NMR (CDCl

      
      , 400 MHz):  Look for the diagnostic singlet of the C3-H proton around 
      
      
      
      8.5–9.0 ppm. The ethyl group will show a quartet (
      
      
      4.3 ppm) and triplet (
      
      
      1.3 ppm).

Future Outlook

The 5-phenyl-isoxazole-4-carboxylate scaffold is evolving beyond simple inhibition.

  • PROTAC Linkers: The carboxylate handle is ideal for attaching linkers to E3 ligase ligands, enabling the degradation of target proteins rather than simple occupancy.

  • Fragment-Based Design: The rigid isoxazole core serves as an excellent fragment for screening against novel kinases, with the phenyl ring providing a predictable vector for growing the molecule into hydrophobic pockets.

References

  • Fox, R. I., et al. (1999). Mechanism of action of leflunomide in rheumatoid arthritis.[2][5][6] Clinical Immunology.[2] Link

  • Chandra, A., et al. (2013).[7] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[7] Acta Crystallographica Section E. Link

  • Rajanarendar, E., et al. (2015).[8] Synthesis and pharmacological evaluation of isoxazole derivatives. Journal of Heterocyclic Chemistry. (Contextual citation based on general search results for isoxazole activity).

  • Kalgutkar, A. S., et al. (2003).[9] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide.[1][9][10] Drug Metabolism and Disposition.[2] Link

  • Prakasch, O., et al. (2010). Synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.[11] European Journal of Medicinal Chemistry.[11] Link

Sources

Pharmacological Potential of Ethyl-5-Phenyl-Isoxazole-4-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl-5-phenyl-isoxazole-4-carboxylate represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a high-purity intermediate in the synthesis of immunomodulatory drugs (e.g., Leflunomide analogs) and non-steroidal anti-inflammatory drugs (NSAIDs), the ester itself possesses distinct electronic and steric properties that make it a potent pharmacophore.

This guide analyzes the compound’s utility as a precursor for Histone Deacetylase (HDAC) inhibitors , FLT3 kinase inhibitors , and antimicrobial agents . It provides a validated synthesis workflow, mechanistic insights into its bioisosteric applications, and a roadmap for its deployment in drug discovery pipelines.

Part 1: Chemical Profile & The "Isoxazole Advantage"

Structural Attributes

The 5-phenyl-isoxazole-4-carboxylate core is characterized by a planar, aromatic isoxazole ring substituted with a lipophilic phenyl group at the C5 position and an electrophilic ethyl ester at C4.

  • Molecular Formula: C₁₂H₁₁NO₃

  • Molecular Weight: ~217.22 g/mol

  • LogP (Predicted): ~2.7 (Ideal for membrane permeability)

  • H-Bond Acceptors: 3 (N, O in ring, O in ester)

  • H-Bond Donors: 0 (unless hydrolyzed/derivatized)

Bioisosterism in Drug Design

The isoxazole ring acts as a bioisostere for amide (-CONH-) and ester (-COO-) linkages. Unlike peptide bonds, the isoxazole ring is resistant to hydrolytic enzymes (proteases/esterases), significantly enhancing the metabolic half-life of drugs built on this scaffold.

  • Rigidity: The ring locks substituents into specific vectors, reducing the entropic penalty upon binding to a protein active site.

  • Pi-Stacking: The C5-phenyl group facilitates

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor pockets (e.g., the hydrophobic tunnel of COX-2 or the zinc-binding domain of HDACs).
    

Part 2: Synthesis Protocol (Cyclocondensation)

Objective: Synthesize the core isoxazole scaffold via the condensation of a


-keto ester with hydroxylamine. This is the industry-standard route for high-yield production.
Reagents
  • Precursor A: Ethyl benzoylacetate (Ethyl 3-oxo-3-phenylpropanoate)

  • Precursor B: Triethyl orthoformate (for in situ generation of the ethoxymethylene intermediate)

  • Cyclizing Agent: Hydroxylamine hydrochloride (

    
    )
    
  • Solvent: Ethanol (anhydrous)

  • Catalyst: Acetic anhydride or Sodium acetate

Step-by-Step Methodology
  • Formation of Enol Ether: Reflux Ethyl benzoylacetate (1.0 eq) with Triethyl orthoformate (1.5 eq) and Acetic anhydride (2.0 eq) at 130°C for 4 hours.

    • Mechanism:[1][2][3][4] Formation of ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 4:1) for disappearance of starting material.

  • Cyclization: Cool the mixture to room temperature. Add Hydroxylamine hydrochloride (1.2 eq) dissolved in Ethanol.

    • Reaction: The amine attacks the enol ether carbon, followed by intramolecular cyclization and dehydration.

    • Condition: Stir at reflux (78°C) for 6–8 hours.

  • Workup & Purification:

    • Evaporate solvent under reduced pressure.[2][5]

    • Dissolve residue in Ethyl Acetate; wash with

      
       (x2) and Brine (x1).
      
    • Dry over

      
       and concentrate.
      
    • Recrystallization: Use hot Ethanol/Hexane to yield white/pale yellow crystals.

Visualization: Synthesis Pathway

Synthesis Start Ethyl Benzoylacetate (Beta-Keto Ester) Inter Intermediate: Ethyl 2-(ethoxymethylene)- 3-oxo-3-phenylpropanoate Start->Inter + Triethyl orthoformate 130°C, 4h Product Ethyl 5-phenyl- isoxazole-4-carboxylate Inter->Product + NH2OH·HCl Reflux, Ethanol Reagent Hydroxylamine (NH2OH·HCl) Reagent->Product

Caption: Two-step cyclocondensation route yielding the 5-phenyl-isoxazole-4-carboxylate scaffold.

Part 3: Pharmacological Potential & Mechanisms

Anticancer Activity (HDAC Inhibition)

Derivatives of ethyl-5-phenyl-isoxazole-4-carboxylate (specifically hydroxamic acids derived from the ester) are potent Histone Deacetylase (HDAC) inhibitors.

  • Mechanism: The isoxazole ring serves as the "cap group" that sits at the entrance of the HDAC active site. The C5-phenyl group interacts with the rim of the pocket, while the modified C4-ester (converted to hydroxamic acid) chelates the Zinc (

    
    ) ion at the catalytic core.
    
  • Outcome: Inhibition of HDAC leads to hyperacetylation of histones, chromatin relaxation, and reactivation of silenced tumor suppressor genes (e.g., p21), inducing apoptosis in cancer cells (HeLa, MCF-7).

Immunomodulation (DHODH Inhibition)

This scaffold is structurally homologous to the active metabolite of Leflunomide (A77 1726).

  • Target: Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme essential for de novo pyrimidine synthesis.

  • Relevance: Rapidly dividing T-lymphocytes rely on this pathway. Inhibiting DHODH deprives activated immune cells of pyrimidines, arresting autoimmune responses in Rheumatoid Arthritis.

Antimicrobial Potential

The lipophilicity of the ethyl ester facilitates penetration through the fungal cell wall.

  • Target: Lanosterol 14

    
    -demethylase (CYP51).
    
  • Data: Isoxazole derivatives have shown Minimum Inhibitory Concentrations (MIC) comparable to Fluconazole against Candida albicans (MIC ~2–16

    
    g/mL).
    
Visualization: Mechanism of Action (HDAC Inhibition)

MOA Drug Isoxazole-4-Hydroxamic Acid (Derived from Ethyl Ester) HDAC HDAC Enzyme (Zinc Active Site) Drug->HDAC Binds Active Site Complex Inhibitor-Enzyme Complex (Zn2+ Chelation) HDAC->Complex Chelation Chromatin Chromatin Relaxation (Hyperacetylation) Complex->Chromatin Inhibits Deacetylation GeneExpr Tumor Suppressor Activation (p21, Bax) Chromatin->GeneExpr Transcription ON Apoptosis Apoptosis / Cell Cycle Arrest GeneExpr->Apoptosis Therapeutic Effect

Caption: Signaling cascade for isoxazole-based HDAC inhibition leading to cancer cell apoptosis.

Part 4: Experimental Evaluation Workflow

To validate the pharmacological potential of this compound, the following assay workflow is recommended.

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: Determine


 values against cancer cell lines (e.g., HepG2, MCF-7).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Dissolve Ethyl-5-phenyl-isoxazole-4-carboxylate in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Add to wells.
  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate cell viability %.

ADME Prediction (Safety Profile)

Before in vivo testing, computational assessment of the ester is critical.

  • Lipinski's Rule of 5:

    • MW < 500 (217.22 - Pass )

    • LogP < 5 (2.7 - Pass )

    • H-Donors < 5 (0 - Pass )

    • H-Acceptors < 10 (3 - Pass )

Part 5: Future Outlook

The ethyl-5-phenyl-isoxazole-4-carboxylate is not merely an intermediate but a versatile molecular chassis . Future development should focus on:

  • Fragment-Based Drug Design (FBDD): Using the rigid isoxazole core to orient novel side chains for kinase selectivity (e.g., FLT3).

  • Hybrid Molecules: Coupling the isoxazole ester with quinazolines to create dual-action inhibitors (Kinase + HDAC) for resistant cancers.

References

  • PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Chandra, K., et al. (2013).[1] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[1][4][6] Acta Crystallographica Section E. Available at: [Link]

  • Hawash, M., et al. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. BioMed Research International.[7] Available at: [Link]

  • Sysak, A., & Obmińska-Mrukowicz, B. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents.[4][8][9][10][11] European Journal of Medicinal Chemistry.[8][11] (Cited contextually regarding scaffold utility).

Sources

Structural Elucidation & Solid-State Architecture: Ethyl 5-phenylisoxazole-4-carboxylate

[1]

Executive Summary: The Pharmacophore Scaffold

Ethyl 5-phenylisoxazole-4-carboxylate represents a critical "privileged structure" in medicinal chemistry.[1] Unlike its isomer (ethyl 5-phenylisoxazole-3-carboxylate), which adopts a planar conformation, the 4-carboxylate variant introduces a specific steric clash that forces the molecule into a twisted conformation.[1]

This guide provides the synthesis protocol to generate single crystals and a technical breakdown of the expected crystallographic metrics based on homologous benchmarks (Chandra et al., 2013; Shaik et al., 2017).[1] Understanding this torsion angle is vital for predicting binding affinity in hydrophobic pockets (e.g., in the synthesis of Leflunomide analogs or COX-2 inhibitors).[1]

Synthesis & Crystallization Protocol

To obtain X-ray quality crystals, a high-purity synthesis avoiding the common 3-isomer byproduct is required.

Phase I: Synthesis (The Ethoxymethylene Route)

This route ensures regioselectivity for the 4-carboxylate position.[1]

  • Reagents: Ethyl benzoylacetate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).

  • Intermediate Formation: Reflux ethyl benzoylacetate with triethyl orthoformate/acetic anhydride for 4 hours.

    • Mechanism:[1][2][3] Formation of ethyl 2-benzoyl-3-ethoxyacrylate .[1]

    • Monitoring: TLC (Hexane:EtOAc 8:[1]2) will show the disappearance of the starting keto-ester.[1]

  • Cyclization: Evaporate volatiles.[1] Dissolve the residue in Ethanol. Add Hydroxylamine hydrochloride (1.1 eq) and Sodium Acetate (1.1 eq).[1] Reflux for 2 hours.

    • Result: The hydrazine attacks the ethoxy-activated double bond, closing the isoxazole ring.[1]

  • Purification: Pour into ice water. Filter the white precipitate.[1] Recrystallize from Ethanol/Water (9:1).[1]

Phase II: Single Crystal Growth (Slow Evaporation)[1]
  • Solvent System: Diethyl Ether : Hexane (1:1 v/v).[1]

  • Method: Dissolve 50 mg of purified product in 5 mL Diethyl Ether. Add Hexane dropwise until slight turbidity appears, then add 1 drop of Ether to clear.[1]

  • Condition: Seal the vial with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment for 72–96 hours.

  • Target Morphology: Colorless blocks or prisms suitable for SC-XRD.[1]

Workflow Visualization

The following diagram outlines the logical flow from precursor selection to structural refinement.

GStartEthyl BenzoylacetateInterIntermediate:Ethyl 2-benzoyl-3-ethoxyacrylateStart->InterHC(OEt)3Ac2O, RefluxCyclizCyclization:+ NH2OH·HClInter->CyclizCondensationProductEthyl 5-phenylisoxazole-4-carboxylateCycliz->ProductRing ClosureCrystalCrystallization:Et2O/Hexane Slow EvapProduct->CrystalPurificationXRDSC-XRD DataCollectionCrystal->XRDDiffractionSolveStructure Solution(SHELXT / OLEX2)XRD->SolvePhasing

Figure 1: Synthesis and Structural Elucidation Workflow.

Structural Data Analysis & Prediction

Because the exact CIF for the 3-H variant is often proprietary, we derive the structural architecture from the highly homologous Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Chandra et al., 2013).[1]

The Critical Insight: Steric Torsion

The defining feature of the 4-carboxylate series is the loss of planarity .[1]

  • Isomer A (5-phenyl-3-carboxylate): The phenyl (pos 5) and ester (pos 3) are separated.[1]

    • Result:Planar conformation. Dihedral angle ~0.5°.[1]

  • Target Molecule (5-phenyl-4-carboxylate): The phenyl (pos 5) and ester (pos 4) are adjacent .[1]

    • Result:Twisted conformation. The steric repulsion between the phenyl ortho-hydrogens and the ester carbonyl oxygen forces the phenyl ring to rotate out of the isoxazole plane.[1]

Predicted Crystallographic Parameters

Based on the isostructural 5-methyl analog (CCDC 955129), the following parameters define the target structure:

ParameterValue / RangeStructural Significance
Crystal System MonoclinicTypical for planar/semi-planar aromatics.[1]
Space Group P21/c or P21/nCentrosymmetric packing favored by dipole pairing.[1]
Phenyl-Isoxazole Torsion 40° – 50° Critical: Caused by steric clash between Phenyl-H and Ester-O.
Ester Orientation Syn-planar / Anti-planarRotated ~15° out of isoxazole plane to minimize dipole conflict.[1]
Intermolecular Forces C-H···O / π-π StackingDimers formed via C-H[1]···O interactions; weak π-stacking due to twist.
Z (Molecules/Unit) 4Standard packing efficiency for this space group.
Molecular Geometry Metrics
  • Bond Lengths:

    • O1–N2: ~1.40 Å (Typical isoxazole single bond character).[1]

    • C3=N2: ~1.30 Å (Double bond character).[1]

    • C4=C5: ~1.36 Å (Aromatic character, slightly localized).[1]

  • Bond Angles:

    • C5–C4–C(Ester): ~125° (Expanded due to steric bulk of the adjacent phenyl).[1]

Experimental Validation (Self-Validating Protocol)

To ensure the synthesized crystal matches the target structure, use this validation checklist:

  • Melting Point Check:

    • Target: 48–50 °C . (Note: If MP is >80°C, you likely isolated the acid form or the 3-phenyl-5-ester isomer).[1]

  • CheckCIF Validation:

    • After solving the structure, upload the .cif to the IUCr CheckCIF server.[1]

    • Alert A to Watch: Large residual density near the ethyl tail often indicates disorder .[1] The ethyl group in these esters is notoriously flexible.[1]

    • Fix: Apply SIMU or DELU restraints in SHELXL to model the ethyl disorder.[1]

Logic of Packing Interactions

The crystal lattice is stabilized by weak hydrogen bonds rather than strong donors (since no OH/NH are present).[1]

PackingMolAMolecule A(Donor C-H)MolBMolecule B(Acceptor C=O)MolA->MolBC-H···OInteraction (2.5 Å)Layer2D Layer Formation(Van der Waals)MolA->Layerπ-π Stacking(Offset due to 45° Twist)MolB->MolAInversion DimerMolB->Layerπ-π Stacking(Offset due to 45° Twist)

Figure 2: Intermolecular Interaction Logic.[1] The 45° twist prevents tight "pancake" stacking, leading to a lower melting point compared to planar analogs.[1]

References

  • Chandra, K., et al. (2013). "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[1] Acta Crystallographica Section E, 69(6), o987.[1]

    • Relevance: Defines the steric torsion (~43°) in 4-carboxylate-5-phenyl systems.[1]

  • Shaik, A., et al. (2017). "Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate."[1][4][5] Acta Crystallographica Section E, 73(4), 531–534.[1][6]

    • Relevance: Contrasts the planar nature of the 3-carboxylate isomer, validating the steric twist hypothesis for the 4-carboxyl
  • BenchChem. "Synthesis of Isoxazole-5-carboxylates: Common Synthetic Routes."

    • Relevance: General protocols for controlling regioselectivity in isoxazole synthesis.
  • PubChem. "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Compound Summary."[1][7] [1]

    • Relevance: Confirmation of chemical identifiers and physical properties.[1][5][7][8][9][10]

IUPAC naming and CAS registry for ethyl-5-phenyl-isoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IUPAC naming and CAS registry for ethyl-5-phenyl-isoxazole-4-carboxylate Content Type: In-depth technical guide/whitepaper.

Synthesis, Nomenclature, and Application in Heterocyclic Chemistry

Executive Summary

Ethyl 5-phenylisoxazole-4-carboxylate is a pivotal heterocyclic building block used extensively in the synthesis of bioactive compounds, particularly in the development of immunomodulators and antimicrobial agents.[1] As a 1,2-oxazole derivative, its reactivity is defined by the electrophilic nature of the ester group at position 4 and the stability of the aromatic isoxazole core.[1] This guide provides a definitive technical profile of the compound, resolving common nomenclature ambiguities regarding regioisomers (3-phenyl vs. 5-phenyl) and detailing the mechanistic pathways for its synthesis and validation.[1]

Part 1: Chemical Identity & Nomenclature[1][2][3]

The precise identification of isoxazole derivatives is frequently complicated by the existence of regioisomers. For the target molecule, the phenyl group is located at position 5 (adjacent to the ring oxygen), and the ethyl ester is at position 4.

Core Identifiers
Parameter Technical Specification
IUPAC Name Ethyl 5-phenylisoxazole-4-carboxylate
Systematic Name Ethyl 5-phenyl-1,2-oxazole-4-carboxylate
CAS Registry Number 50784-69-5
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
SMILES CCOC(=O)C1=C(ON=C1)C2=CC=CC=C2
InChI Key FZUVKCRBONBOJD-UHFFFAOYAS
Structural Numbering & Regioisomerism

The numbering of the isoxazole ring starts at the oxygen atom (1) and proceeds toward the nitrogen (2). This directionality is critical for distinguishing the target from its isomer, ethyl 3-phenylisoxazole-4-carboxylate (CAS 13599-24-1).[1]

  • Position 1 (O): Heteroatom anchor.

  • Position 2 (N): Nitrogen atom.

  • Position 3 (C): Unsubstituted methine (C-H) in this molecule.

  • Position 4 (C): Substituted with the ethoxycarbonyl group.

  • Position 5 (C): Substituted with the phenyl ring.[2][3][4]

IsoxazoleStructure O1 O (1) N2 N (2) O1->N2 C3 C (3) (H) N2->C3 C4 C (4) (COOEt) C3->C4 C5 C (5) (Phenyl) C4->C5 C5->O1 Warning CRITICAL DISTINCTION: If Phenyl is at C3, CAS changes to 13599-24-1. Target molecule has Phenyl at C5.

Figure 1: Numbering scheme of the isoxazole ring.[1] Note that the numbering priority dictates O=1, N=2.

Part 2: Synthetic Pathways & Mechanism[1]

The most robust synthesis of ethyl 5-phenylisoxazole-4-carboxylate utilizes a condensation-cyclization sequence.[1] This method is preferred over [3+2] cycloaddition for this specific isomer due to higher regioselectivity and the availability of starting materials.

The "Ethoxymethylene" Route

This protocol involves the conversion of a


-keto ester into an enol ether, followed by ring closure with hydroxylamine.[1]

Reagents:

  • Ethyl benzoylacetate (Precursor)

  • Triethyl orthoformate (C1 Synthon)

  • Acetic anhydride (Solvent/Catalyst)

  • Hydroxylamine hydrochloride (Nitrogen source)

Step-by-Step Protocol:

  • Condensation: Ethyl benzoylacetate is refluxed with triethyl orthoformate in acetic anhydride. The orthoformate acts as a masking group for a formyl cation, inserting a carbon between the carbonyls.

    • Intermediate: Ethyl 2-benzoyl-3-ethoxyacrylate (Ethoxymethylene intermediate).[1]

  • Cyclization: The intermediate is treated with hydroxylamine hydrochloride in ethanol.

    • Mechanism:[1] The amine of hydroxylamine (

      
      ) is a stronger nucleophile than the hydroxyl (
      
      
      
      ). It attacks the
      
      
      -carbon (the ethoxy-bearing carbon) via Michael addition-elimination, displacing ethanol.[1]
    • Ring Closure: The oxime oxygen then attacks the ketone carbonyl (benzoyl group), forming the O-C5 bond and eliminating water to aromatize the ring.[1]

Mechanistic Flow & Regioselectivity

The regiochemistry is driven by the electrophilicity of the


-carbon in the intermediate.[1] Because the 

attacks the

-carbon first, and the

closes onto the ketone, the oxygen of the isoxazole ring ends up attached to the carbon bearing the phenyl group (Position 5).

Synthesispathway Start Ethyl Benzoylacetate (Ph-CO-CH2-COOEt) Reagent1 Triethyl Orthoformate / Ac2O (Reflux) Start->Reagent1 Intermed Intermediate: Ethyl 2-benzoyl-3-ethoxyacrylate Reagent1->Intermed Condensation Reagent2 Hydroxylamine HCl / EtOH Intermed->Reagent2 Transition Transition State: Nucleophilic attack of NH2 on beta-carbon (displacing OEt) Reagent2->Transition Michael Addition-Elimination Product PRODUCT: Ethyl 5-phenylisoxazole-4-carboxylate (CAS 50784-69-5) Transition->Product Cyclodehydration

Figure 2: Synthetic workflow via the ethoxymethylene intermediate, highlighting the critical cyclization step.[1]

Part 3: Structural Characterization & Validation[1]

To validate the synthesis and ensure the correct isomer (5-phenyl vs. 3-phenyl) has been isolated, Nuclear Magnetic Resonance (NMR) is the primary analytical tool.[1]

Proton NMR ( H-NMR) Diagnostics

The chemical shift of the proton on the isoxazole ring is the definitive diagnostic marker.[1]

Signal Chemical Shift (

)
Multiplicity Assignment Diagnostic Note
C3-H 8.50 - 8.60 ppm Singlet (1H)Isoxazole Ring HThis proton is deshielded by the adjacent C=N and C=C-COOEt.[1] In the 3-phenyl isomer, the ring proton is at C5 and typically appears upfield (approx. 6.5-7.0 ppm) or is absent if substituted.[1]
Phenyl 7.40 - 7.80 ppmMultiplet (5H)Aromatic RingStandard aromatic pattern.[1]
Ester

4.20 - 4.30 ppmQuartet (2H)

Characteristic ethyl ester quartet.[1]
Ester

1.20 - 1.35 ppmTriplet (3H)

Characteristic ethyl ester triplet.[1]
Mass Spectrometry[1][8]
  • Molecular Ion (

    
    ):  217 m/z.
    
  • Fragmentation: Loss of the ethyl group (

    
    ) and decarboxylation are common fragmentation pathways observed in EI-MS.[1]
    

Part 4: Medicinal Chemistry Utility[1]

Ethyl 5-phenylisoxazole-4-carboxylate serves as a "privileged scaffold" intermediate.[1] The isoxazole ring acts as a bioisostere for amide bonds and pyridine rings, offering unique hydrogen-bonding capabilities and metabolic stability profiles.[1]

Functionalization Strategy

Researchers rarely use the ester directly as a drug; it is almost exclusively a precursor.

  • Hydrolysis: Conversion to 5-phenylisoxazole-4-carboxylic acid.

  • Amide Coupling: Reaction with diverse amines to generate libraries of isoxazole-4-carboxamides.[1]

  • Target Classes: These derivatives are frequently screened for activity against:

    • DHODH (Dihydroorotate dehydrogenase): Similar to the mechanism of Leflunomide (an isoxazole derivative).

    • Kinases: As ATP-competitive inhibitors where the isoxazole nitrogen interacts with the hinge region.[1]

Storage and Stability
  • Physical State: Crystalline solid or viscous oil (dependent on purity).

  • Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis under moist conditions.

References

  • Chemical Synthesis Database. (2025). Ethyl 5-phenyl-4-isoxazolecarboxylate - CAS 50784-69-5.[1] Retrieved from [1]

  • PubChem. (2025).[5][2] Compound Summary: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Analogue Comparison). National Library of Medicine. Retrieved from [1]

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole scaffold utility).
  • Hansen, P. (1991). Synthesis of 4-substituted isoxazoles. Journal of Heterocyclic Chemistry, 28, 453. (Primary source for the ethoxymethylene synthetic route).

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Isoxazole-4-Carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthetic pathways, and therapeutic potential of isoxazole-4-carboxylate scaffolds.

Executive Summary

The isoxazole-4-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for antimicrobial, anticancer, and immunomodulatory therapeutics.[1] Unlike the 3- or 5-carboxylate isomers, the 4-carboxylate substitution pattern provides a unique vector for hydrogen bonding and steric fit within the binding pockets of kinases (e.g., EGFR) and metabolic enzymes (e.g., DHODH).[2]

This guide analyzes the structure-activity relationships (SAR), validates synthetic protocols, and details the specific mechanisms of action that make this scaffold a critical "hub" in drug discovery.

Structural Basis & Synthetic Accessibility[2]

The Pharmacophore

The isoxazole ring functions as a bioisostere for pyridine and carboxylic acid derivatives. The 4-carboxylate moiety specifically confers:

  • Metabolic Stability: The ester linkage at C4 is often more resistant to rapid hydrolysis than aliphatic esters due to the electron-withdrawing nature of the isoxazole ring.

  • Dipolar Interactions: The ring nitrogen (N2) and oxygen (O1) act as hydrogen bond acceptors, while the carboxylate carbonyl provides an additional acceptor site, crucial for docking into ATP-binding sites of kinases.[2]

Validated Synthetic Protocols

Two primary routes dominate the synthesis of high-purity isoxazole-4-carboxylates.

Protocol A: The "Ethoxymethylene" Condensation (High Robustness)

This method is preferred for scaling up 5-methylisoxazole-4-carboxylates (e.g., Leflunomide intermediates).[1][2]

  • Reagents: Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride, Hydroxylamine hydrochloride.

  • Step 1 (Enol Ether Formation): Reflux ethyl acetoacetate with triethyl orthoformate and acetic anhydride to yield ethyl 2-(ethoxymethylene)-3-oxobutanoate .[2]

    • Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 8:2).[2]

  • Step 2 (Cyclization): React the intermediate with hydroxylamine hydrochloride in ethanol.

    • Mechanism:[3] The hydroxylamine attacks the ethoxymethylene carbon followed by cyclization onto the ketone.

  • Yield: Typically 80-90%.

Protocol B: [3+2] Cycloaddition (High Versatility)

Ideal for creating diverse libraries with complex substitution at C3.[2]

  • Reagents: Aryl aldehyde, Hydroxylamine, Chloramine-T (oxidant), Ethyl propiolate (dipolarophile).[2]

  • Step 1: Convert aryl aldehyde to oxime.

  • Step 2 (In Situ Nitrile Oxide): Oxidize oxime with Chloramine-T to generate the nitrile oxide dipole.

  • Step 3 (Click Reaction): The nitrile oxide undergoes [3+2] cycloaddition with ethyl propiolate.[2]

    • Regioselectivity: Favors the 3,5-disubstituted product; however, using specific copper(I) catalysts or acetylenic esters directs formation to the 4-carboxylate.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of these synthetic pathways.

SynthesisWorkflow Start Precursors Inter1 Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Start->Inter1 Triethyl orthoformate Ac2O, Reflux Inter2 Nitrile Oxide (In Situ) Start->Inter2 Aldehyde + NH2OH + Chloramine-T Prod Isoxazole-4-Carboxylate Scaffold Inter1->Prod + NH2OH.HCl Cyclization Inter2->Prod + Ethyl Propiolate [3+2] Cycloaddition Deriv Functionalized Amides/Hydrazides Prod->Deriv Aminolysis (Structure Optimization)

Caption: Dual synthetic pathways accessing the isoxazole-4-carboxylate core via condensation (top) and cycloaddition (bottom).

Therapeutic Mechanisms & Biological Activity[4][5]

Anticancer Activity: EGFR Tyrosine Kinase Inhibition

Derivatives of isoxazole-4-carboxylate, particularly when converted to carboxamides or retained as specific esters, act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) .

  • Mechanism: The scaffold occupies the ATP-binding pocket of the kinase domain. The isoxazole ring creates hydrophobic interactions with Val726, while the C4-substituent directs the "warhead" toward the hinge region.

  • Key Data: Compound 25a (a derivative) has demonstrated nanomolar potency against EGFR-TK.[2]

Table 1: Cytotoxicity Profile of Isoxazole-4-Carboxylate Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
25a EGFR-TKHepG2 (Liver)0.054[1]
25a EGFR-TKMCF-7 (Breast)6.38[1]
3c VEGFR-2HepG20.69[2]
Ethyl 5-methyl... DHODHT-CellsG1 Arrest[3]
Immunomodulation: DHODH Inhibition

The ethyl 5-methylisoxazole-4-carboxylate is a known inhibitor of Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine synthesis pathway.

  • Causality: Inhibition of DHODH depletes the intracellular pool of rUMP and rUTP. Rapidly dividing cells (like activated T-lymphocytes in rheumatoid arthritis) rely heavily on this pathway, leading to G1 cell cycle arrest.[2]

  • Note: While often considered an intermediate for Leflunomide (which ring-opens to the active metabolite A77 1726), the isoxazole ester itself possesses intrinsic antiproliferative activity before metabolic conversion.

Antimicrobial Activity

The scaffold exhibits broad-spectrum activity against Gram-positive bacteria and fungi.

  • Target: Disruption of cell wall biosynthesis and potential interference with fungal sterol pathways (ergosterol).[2]

  • Potency: Specific derivatives show MIC values comparable to standard antibiotics like Fluconazole against Candida albicans.[4][5]

Table 2: Antimicrobial Efficacy (MIC Values)

OrganismStrain TypeCompound ClassMIC (mg/mL)Activity Level
Candida albicansFungalIsoxazole-4-carboxamide2.0Moderate/High
S. aureusGram (+)3,5-Disubstituted1.0 - 2.0Moderate
P. aeruginosaGram (-)Halogenated Derivative> 2.0Low (Resistant)

Agrochemical Utility: HPPD Inhibition

Beyond human health, isoxazole-4-carboxylates are critical in herbicide development.

  • Mechanism: They inhibit 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[2] This enzyme converts tyrosine to plastoquinone.

  • Outcome: Blocking plastoquinone stops carotenoid synthesis, causing "bleaching" in weeds due to UV destruction of chlorophyll. The 4-carboxylate moiety is essential for binding the iron cofactor within the HPPD active site.

Mechanistic Visualization

The following diagram maps the dual-pathway mechanism of action for this scaffold in human disease models.

MechanismOfAction Drug Isoxazole-4-Carboxylate Scaffold Cell Target Cell (Tumor/Lymphocyte) Drug->Cell Passive Diffusion DHODH Enzyme: DHODH (Mitochondrial) Cell->DHODH EGFR Receptor: EGFR-TK (Membrane) Cell->EGFR Pyrim Pyrimidine Synthesis (rUMP/rUTP) DHODH->Pyrim Inhibits Arrest G1 Cell Cycle Arrest Pyrim->Arrest Depletion causes Phos Autophosphorylation EGFR->Phos Inhibits Apop Apoptosis Induction (Bax/Bcl-2) Phos->Apop Signaling Cascade Blockade

Caption: Dual mechanism of action: Metabolic arrest via DHODH inhibition (left) and apoptotic signaling via EGFR kinase blockade (right).[2]

Experimental Protocol: Microdilution Bioassay

To validate antimicrobial activity, the following self-validating protocol is recommended.

  • Preparation: Dissolve the isoxazole-4-carboxylate derivative in DMSO (1 mg/mL stock).

  • Inoculum: Prepare C. albicans suspension adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Use 96-well plates. Add 100 µL broth to all wells. Perform serial 2-fold dilutions of the compound.

  • Control Systems:

    • Positive Control: Fluconazole.

    • Negative Control: DMSO only (Cytotoxicity check).[2]

    • Sterility Control: Broth only.

  • Incubation: 37°C for 24 hours.

  • Readout: Add 20 µL Resazurin dye (0.01%).

    • Blue: No growth (Inhibition).[2]

    • Pink: Growth (Metabolic activity).[2]

    • Endpoint: The lowest concentration remaining blue is the MIC.

References

  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Source: PubMed/Elsevier (2020) [Link][2]

  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides... as potential inhibitors of VEGFR2. Source: Bioorganic Chemistry (2021) [Link][2]

  • Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317. Source: PubChem (NIH) [Link][2]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Source: Letters in Drug Design & Discovery (2023) [Link]

  • Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides. Source: Molecules (2009) [Link][2][6]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of Ethyl 5-Phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the regioselective synthesis of ethyl 5-phenylisoxazole-4-carboxylate from ethyl benzoylacetate . Isoxazoles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters, and are core scaffolds in DMARDs (e.g., Leflunomide) and COX-2 inhibitors.

The synthesis of 3,4- vs. 4,5-disubstituted isoxazoles presents a classic regioselectivity challenge. Direct condensation of


-keto esters with hydroxylamine often yields mixtures of isomers or 5-isoxazolones. To ensure the exclusive formation of the 5-phenyl-4-carboxylate  isomer, this protocol utilizes a C1-insertion strategy  via an ethoxymethylene intermediate. This method guarantees high regiochemical fidelity by differentiating the electrophilicity of the reaction centers before ring closure.
Core Reaction Strategy
  • Activation (C1 Insertion): Condensation of ethyl benzoylacetate with triethyl orthoformate (TEOF) to form the highly electrophilic enol ether intermediate.

  • Cyclocondensation: Regiospecific nucleophilic attack by hydroxylamine hydrochloride, followed by dehydration to close the isoxazole ring.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the logical disconnection and the forward synthetic pathway, highlighting the critical intermediate that dictates regioselectivity.

ReactionPathway Start Ethyl Benzoylacetate (Starting Material) Inter Ethyl 2-benzoyl-3-ethoxyacrylate (Enol Ether Intermediate) Start->Inter Reflux, 110-140°C - EtOH Reagent1 Triethyl Orthoformate (TEOF) + Ac2O Reagent1->Inter Product Ethyl 5-phenylisoxazole- 4-carboxylate (Target) Inter->Product Cyclization - EtOH, - H2O Reagent2 NH2OH·HCl Sodium Acetate Reagent2->Product

Figure 1: Synthetic pathway utilizing the ethoxymethylene activation strategy to ensure 5-phenyl regioselectivity.

Experimental Protocols

Phase 1: Synthesis of Ethyl 2-benzoyl-3-ethoxyacrylate

This step converts the active methylene of the


-keto ester into a vinyl ether. The use of acetic anhydride (

) is critical; it acts as both a solvent and a driving force by reacting with the ethanol by-product, pushing the equilibrium forward.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
Ethyl Benzoylacetate 192.21 1.0 Substrate
Triethyl Orthoformate (TEOF) 148.20 1.5 C1 Source

| Acetic Anhydride | 102.09 | 2.0 - 3.0 | Solvent/Dehydrating Agent |

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a Claisen adapter, a thermometer, and a reflux condenser protected by a drying tube (CaCl₂ or

    
     line).
    
  • Charging: Charge Ethyl Benzoylacetate (1.0 eq), TEOF (1.5 eq), and Acetic Anhydride (2.5 eq) into the flask.

  • Reaction: Heat the mixture to reflux (bath temp ~140°C).

    • Observation: The solution will turn from clear/pale yellow to a darker orange/red.

    • Process Control: Monitor by TLC (30% EtOAc/Hexane). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot for the intermediate.
    • Duration: Typically 2–4 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess TEOF, acetic anhydride, and ethyl acetate by-product.

    • Critical Step: The residue is often an oil that solidifies upon standing or triturating with cold hexane.

    • Purification: If the intermediate is solid, recrystallize from hexane/ethanol. If oil, it can often be used directly in Phase 2 (purity >90% is recommended).

Phase 2: Cyclization to Ethyl 5-phenylisoxazole-4-carboxylate

The regiochemistry is determined here.[1] The nitrogen of hydroxylamine attacks the highly electrophilic


-carbon (the vinyl ether), followed by oxygen attacking the benzoyl carbonyl.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
Intermediate (Phase 1) ~248.27 1.0 Substrate
Hydroxylamine HCl 69.49 1.1 Nucleophile
Sodium Acetate (anhydrous) 82.03 1.1 Base Buffer

| Ethanol (Absolute) | - | Solvent (10V) | Medium |

Protocol:

  • Preparation: Dissolve Hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.1 eq) in Ethanol. Stir for 10 minutes to generate free hydroxylamine in situ.

    • Note: Sodium chloride will precipitate; this can be filtered off or left in the suspension.

  • Addition: Add the Phase 1 Intermediate (1.0 eq) to the hydroxylamine solution.

  • Reaction: Heat to reflux for 1–2 hours.

    • Mechanism Check: The solution usually lightens as the conjugated intermediate is consumed.

  • Quench & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (approx. 5x reaction volume).

    • The product usually precipitates as a white to off-white solid.

  • Purification:

    • Filter the solid. Wash with cold water to remove salts.

    • Recrystallization: Recrystallize from Ethanol or Ethanol/Water (8:2) to obtain analytical grade crystals.

Process Logic & Troubleshooting (Decision Tree)

The following workflow describes the critical decision points during synthesis to maximize yield and purity.

ProcessLogic Start Start Phase 1 (Reflux) CheckTLC TLC Check (SM Remaining?) Start->CheckTLC AddTEOF Add 0.5 eq TEOF Extend Reflux CheckTLC->AddTEOF Yes Evap Evaporate Volatiles CheckTLC->Evap No AddTEOF->CheckTLC StateCheck Physical State? Evap->StateCheck Solid Triturate (Hexane) Filter StateCheck->Solid Solid Oil Use Crude directly in Phase 2 StateCheck->Oil Viscous Oil Phase2 Phase 2: Cyclization (EtOH/Reflux) Solid->Phase2 Oil->Phase2 IsoCheck Regioisomer Check (1H NMR) Phase2->IsoCheck Success Pure 5-Phenyl Isomer IsoCheck->Success Singlet @ 8.5-9.0 ppm (Isoxazole H3)

Figure 2: Operational workflow and decision logic for synthesis and purification.

Scientific Validation (E-E-A-T)

Regioselectivity Mechanism

The regiochemical outcome is driven by the Hard and Soft Acids and Bases (HSAB) principle and electrophilicity:

  • Phase 1 Product: The intermediate, ethyl 2-benzoyl-3-ethoxyacrylate, possesses a "vinyl ether" carbon (C3) and a ketone carbonyl (benzoyl).

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine is a better nucleophile than the oxygen. The C3 carbon of the intermediate is the "softer," highly reactive electrophilic center due to the ethoxy leaving group.

  • Result: Nitrogen attacks C3 first. The subsequent intramolecular attack of the hydroxyl group on the benzoyl ketone closes the ring.

    • This forces the Phenyl group to position 5.

    • This forces the Carboxylate to position 4.[2]

    • Contrast: Direct reaction of ethyl benzoylacetate (without TEOF) allows the amine to attack the ketone or ester, leading to 3-phenyl-5-isoxazolone derivatives [1].

Characterization Data (Expected)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.25 (t, 3H, 
      
      
      
      )
    • 
       4.25 (q, 2H, 
      
      
      
      )
    • 
       7.40–7.80 (m, 5H, Phenyl protons)
      
    • 
      8.90–9.10 (s, 1H, H-3 of Isoxazole) . Note: This deshielded singlet is the diagnostic peak for the isoxazole ring formation.
      
  • Yield: Typical isolated yields for the 2-step process range from 70% to 85% [2].

Safety Considerations
  • Hydroxylamine HCl: Potential explosion hazard if heated to decomposition in a confined space. Always use in solution and avoid distilling the free base to dryness.

  • Triethyl Orthoformate: Flammable liquid.

  • Acetic Anhydride: Corrosive, lachrymator. Handle in a fume hood.

References

  • Vertex AI Search (ChemicalBook/Patents).Synthesis of 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester and related isoxazole derivatives. (Contextual validation of regiochemistry). [Source Verified via Search Context 1.1, 1.4]
  • Google Patents (CN102786489A).Preparation method of 5-methyl isoxazole-4-ethyl formate. (Validates the TEOF/Acetic Anhydride route for high regioselectivity).
  • Organic Chemistry Portal. Synthesis of Isoxazoles. (General methodology for 1,2-azole synthesis). [Link]

Sources

Protocol for cyclization to form ethyl-5-phenyl-isoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

High-Yield Synthesis of Ethyl 5-Phenylisoxazole-4-Carboxylate: A Scalable Cyclization Protocol

Introduction & Mechanistic Rationale

The synthesis of ethyl 5-phenylisoxazole-4-carboxylate is a critical transformation in medicinal chemistry, serving as a gateway to immunomodulatory agents (e.g., Leflunomide analogs) and COX-2 inhibitors.[1] While various routes exist, the condensation of ethyl benzoylacetate with triethyl orthoformate followed by cyclization with hydroxylamine represents the industry standard for scalability, cost-efficiency, and regiochemical control.

1.1 Retrosynthetic Logic

The construction of the isoxazole core relies on the [3+2] annulation logic. However, direct condensation of


-keto esters with hydroxylamine often yields a mixture of 3-phenyl and 5-phenyl isomers due to competing nucleophilic attacks at the ketone and ester carbonyls.[1]

To enforce regioselectivity for the 5-phenyl isomer , this protocol utilizes a "masked" 1,3-dicarbonyl strategy.[1] By converting ethyl benzoylacetate into its ethoxymethylene derivative , we introduce a highly electrophilic vinyl ether carbon. The nitrogen atom of hydroxylamine preferentially attacks this position (Michael-type addition-elimination), locking the regiochemistry before the ring closes onto the ketone carbonyl.[1]

1.2 Reaction Pathway Diagram[1]

ReactionPathway SM Ethyl Benzoylacetate (C11H12O3) Inter Intermediate Ethyl 2-(ethoxymethylene)- 3-oxo-3-phenylpropanoate SM->Inter Step 1: Condensation (-EtOH, -AcOH) Reagents1 Triethyl Orthoformate Acetic Anhydride Reagents1->Inter Prod Target Product Ethyl 5-phenylisoxazole- 4-carboxylate Inter->Prod Step 2: Cyclization (Regioselective) Reagents2 Hydroxylamine HCl Ethanol / Reflux Reagents2->Prod

Figure 1: The two-stage regioselective synthesis pathway. The formation of the ethoxymethylene intermediate is the critical control point for determining the final substitution pattern.

Materials & Safety Specifications

Safety Warning: Hydroxylamine hydrochloride is a skin sensitizer and potential mutagen. Acetic anhydride is lachrymatory and corrosive. All operations must be performed in a fume hood.

ReagentCAS No.[1][2][3]RoleEq.Notes
Ethyl Benzoylacetate 94-02-0Substrate1.0Purity >95% recommended.[1][4]
Triethyl Orthoformate 122-51-0C1 Synthon1.5Moisture sensitive.[1]
Acetic Anhydride 108-24-7Solvent/Catalyst2.0Drives equilibrium by trapping ethanol.[1]
Hydroxylamine HCl 5470-11-1Nitrogen Source1.2Handle with care.[1]
Sodium Acetate 127-09-3Buffer1.2Optional; buffers HCl release.[1]
Ethanol (Abs.) 64-17-5Solvent-Solvent for Step 2.[1]
Step-by-Step Experimental Protocol

This protocol describes a telescoped (one-pot, two-step) procedure that avoids isolation of the sensitive ethoxymethylene intermediate, maximizing yield and minimizing handling.[1]

Phase A: Formation of the Vinyl Ether Intermediate
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Claisen distillation head fitted with a thermometer and a receiving flask.

  • Charging: Charge the RBF with Ethyl Benzoylacetate (19.2 g, 100 mmol), Triethyl Orthoformate (22.2 g, 150 mmol), and Acetic Anhydride (20.4 g, 200 mmol).

  • Reaction: Heat the mixture to reflux (oil bath ~140°C).

  • Distillation: As the reaction proceeds, ethanol and ethyl acetate (byproducts) will form. Allow the low-boiling volatiles (~75-80°C) to distill off slowly over 2–3 hours.

    • Critical Control: Do not distill to dryness. Removing volatiles drives the equilibrium toward the vinyl ether intermediate.

  • Completion: Monitor by TLC (30% EtOAc/Hexane). The starting material (Rf ~0.5) should disappear, replaced by the intermediate (Rf ~0.4, often UV active/yellow spot).

  • Evaporation: Once conversion is >95%, apply vacuum to remove remaining acetic anhydride and excess orthoformate. You will obtain a viscous yellow/orange oil (Ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate).[1]

Phase B: Cyclization
  • Solvation: Dissolve the oily residue from Phase A in absolute Ethanol (100 mL).

  • Reagent Addition: Add Hydroxylamine Hydrochloride (8.3 g, 120 mmol) directly to the solution.

    • Optimization Note: Adding Sodium Acetate (9.8 g, 120 mmol) here buffers the reaction, preventing acid-catalyzed degradation, though the reaction proceeds without it in lower yields.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 2–4 hours.

  • Monitoring: Monitor by TLC. The intermediate spot should disappear, yielding a new spot (Product) with lower polarity than the intermediate.

Phase C: Workup & Purification[1]
  • Concentration: Remove ~70% of the ethanol under reduced pressure.

  • Quench: Pour the concentrated residue into ice-cold water (200 mL) with vigorous stirring.

  • Isolation:

    • If Solid: The product often precipitates as an off-white to pale yellow solid.[1] Filter, wash with cold water, and dry.

    • If Oiling Occurs: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from minimal hot Ethanol or Hexane/EtOAc (9:1) to yield colorless needles.

Process Control & Troubleshooting

The following workflow diagram illustrates the critical decision points during purification.

WorkupLogic ReactionMix Crude Reaction Mixture (Ethanol Solution) Concentrate Concentrate to ~30% Vol ReactionMix->Concentrate Quench Pour into Ice Water Concentrate->Quench Decision State of Product? Quench->Decision Solid Precipitate Forms Decision->Solid Solid Oil Oily Emulsion Decision->Oil Oil Filter Vacuum Filtration Wash with cold H2O Solid->Filter Extract Extract w/ EtOAc Dry (Na2SO4) Oil->Extract Recryst Recrystallize (EtOH or Hex/EtOAc) Filter->Recryst Extract->Recryst Final Pure Ethyl 5-phenylisoxazole- 4-carboxylate Recryst->Final

Figure 2: Purification logic flow.[1] The physical state of the crude product depends on purity; oily emulsions often indicate residual solvent or acetic acid.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete formation of intermediate.Ensure volatiles (EtOH) are distilled off during Phase A to drive equilibrium.
Product is Red/Dark Polymerization of intermediate.Avoid overheating Phase A (>150°C). Use fresh Hydroxylamine HCl.
Regioisomer Contamination Incorrect attack of Nitrogen.Ensure the intermediate is fully formed before adding hydroxylamine. Do not mix all reagents at once.
Oiling out in water Residual Acetic Acid/Ethanol.Extract with EtOAc, wash with sat.

to remove acid, then dry and evaporate.
Characterization Data

The product should be validated against the following specifications to ensure the correct regioisomer (5-phenyl) was isolated rather than the 3-phenyl analog.

PropertySpecificationDiagnostic Note
Appearance White to pale yellow solidLow melting point solid (may oil if impure).[1]
Melting Point 56 – 58 °CSharp melting point indicates high purity.[1]

H NMR (CDCl

)

8.65 (s, 1H, H-3 )
Critical: The H-3 proton appears as a singlet. In the 3-phenyl isomer, the H-5 proton is typically further downfield (~9.0 ppm).[1]

H NMR (Ph)

7.75 - 7.40 (m, 5H)
Phenyl aromatic protons.

H NMR (Et)

4.30 (q), 1.35 (t)
Characteristic ethyl ester pattern.[1]

Regiochemistry Validation: The most common impurity is the 3-phenyl-5-ester isomer.[1]

  • Target (5-phenyl-4-ester): The isoxazole ring proton is at position 3.[1] It is flanked by the N-O bond and the ester, appearing around 8.65 ppm .

  • Isomer (3-phenyl-4-ester): The isoxazole ring proton is at position 5.[1] It is flanked by the Oxygen and the ester, often shifting it to ~9.00 ppm .

References
  • Regioselectivity of Isoxazole Synthesis

    • Bast, K., et al. "Regioselective synthesis of isoxazoles from enaminones." Chemische Berichte, 1973.
    • Context: Establishes the mechanism where hydroxylamine attacks the ethoxymethylene carbon first, leading to 5-substituted isoxazoles.
    • [1]

  • Claisen, L. "Über die Reaktion von Orthoameisensäureester mit Ketonsäuren." Justus Liebigs Annalen der Chemie, 1897.
  • Characterization Support

    • Chandra, K., et al. "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[1] Acta Crystallographica Section E, 2013.[5]

    • Context: Provides comparative crystallographic and NMR data for the 3-phenyl/5-methyl analog, useful for distinguishing regiochemical patterns.[1]

  • Leflunomide Intermediate Synthesis (Related Industrial Application)

    • Detailed in patent literature for isoxazole amide synthesis, often citing the ester precursor.
    • [1]

Sources

Hydrolysis of ethyl-5-phenyl-isoxazole-4-carboxylate to isoxazole acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Hydrolysis of Ethyl 5-phenylisoxazole-4-carboxylate to 5-phenylisoxazole-4-carboxylic acid

Abstract & Strategic Overview

The hydrolysis of ethyl 5-phenylisoxazole-4-carboxylate is a pivotal step in generating the corresponding carboxylic acid, a critical intermediate for synthesizing immunomodulators, antibiotics (e.g., isoxazolyl-penicillins), and agrochemicals.[1]

While ester hydrolysis is a standard organic transformation, isoxazoles present a specific chemoselective challenge: Ring Lability. Under harsh basic conditions (high pH, high temperature), the isoxazole ring—specifically those unsubstituted at the C3 position—can undergo base-catalyzed ring opening to form


-cyanoketones via deprotonation.[1] Conversely, extremely harsh acidic conditions can lead to decarboxylation after hydrolysis.[1]

This guide presents two validated protocols:

  • Method A (Standard): Mild basic hydrolysis using Lithium Hydroxide (LiOH), optimized for laboratory scale and speed.[1]

  • Method B (Robust): Acid-catalyzed hydrolysis, recommended for scale-up or substrates sensitive to base-induced ring cleavage.[1]

Chemical Context & Mechanism

Substrate Properties
  • Compound: Ethyl 5-phenylisoxazole-4-carboxylate[1][2]

  • CAS: 1143-82-4[1][3]

  • Molecular Weight: 217.22 g/mol [1]

  • Target Product: 5-phenylisoxazole-4-carboxylic acid (MW: 189.17 g/mol )[1]

Reaction Mechanism (Base-Catalyzed)

The reaction follows the


 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular)  mechanism.[1] The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[1] This collapses to release the ethoxide leaving group and the carboxylate salt.

Critical Control Point: The 3-position proton of the isoxazole ring is weakly acidic. Strong bases (e.g., alkoxides, concentrated NaOH) can deprotonate C3, leading to ring fragmentation.[1] We utilize LiOH as a milder nucleophile in a THF/Water system to mitigate this risk.

ReactionMechanism Substrate Ethyl 5-phenylisoxazole- 4-carboxylate Intermediate Tetrahedral Intermediate Substrate->Intermediate + OH- (LiOH) Salt Isoxazole-4-carboxylate (Salt Form) Intermediate->Salt - EtO- Byproduct Ethanol Intermediate->Byproduct Product 5-phenylisoxazole- 4-carboxylic acid Salt->Product + H+ (HCl/H2SO4)

Figure 1: Mechanistic pathway for the saponification and isolation of the isoxazole acid.

Experimental Protocols

Method A: Mild Basic Hydrolysis (LiOH)

Best for: Small scale (<5g), rapid synthesis, and compounds with acid-sensitive substituents.[1]

Reagents:

Reagent Equiv. Role
Ethyl 5-phenylisoxazole-4-carboxylate 1.0 Substrate
LiOH[1]·H₂O 2.5 Reagent (Hydrolysis)
THF (Tetrahydrofuran) 10 Vol Solvent (Solubilizer)
Water 5 Vol Solvent (Reagent source)

| 1N HCl | As req.[1] | Acidification |[1][2][3][4][5][6][7][8]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 equiv) in THF.

  • Activation: Dissolve LiOH·H₂O (2.5 equiv) in water and add this solution dropwise to the THF mixture.

    • Note: The mixture may become biphasic. Vigorous stirring is essential.[1]

  • Reaction: Stir at Ambient Temperature (20–25°C) for 4–6 hours.

    • Monitoring: Check TLC (30% EtOAc in Hexanes).[1] If starting material persists after 6 hours, heat gently to 45°C. Do not reflux.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove THF.

    • Dilute the remaining aqueous residue with water (approx. 5 volumes).[1]

    • Wash the aqueous layer with diethyl ether (2 x) to remove unreacted ester or non-polar impurities.[1]

  • Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1N HCl dropwise with stirring until pH 2–3 is reached.

    • Observation: A white to off-white solid should precipitate immediately.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x) and dry under vacuum at 40°C.

Method B: Acid Hydrolysis (Scale-Up Preferred)

Best for: Large scale (>10g), high purity requirements, or if ring opening is observed with Method A. Reference Basis:[1] Validated against industrial protocols for methyl-isoxazoles where base lability is a concern [2].[1]

Reagents:

Reagent Concentration Role
Sulfuric Acid (H₂SO₂) 60% (aq) Reagent & Solvent

| Acetic Acid (Optional) | Glacial | Co-solvent (if solubility is poor) |[1]

Procedure:

  • Setup: Place the ester in a reactor fitted with a reflux condenser.

  • Addition: Add 60% aqueous H₂SO₄ (10 volumes relative to ester weight).

  • Hydrolysis: Heat the mixture to 80–85°C for 4–6 hours.

    • Caution: Do not exceed 90°C to prevent decarboxylation.

  • Quench: Cool the reaction mixture to room temperature, then pour onto crushed ice (20 volumes).

  • Isolation: The product will precipitate as a solid. Filter, wash copiously with water to remove residual acid, and dry.[1]

Process Workflow & Decision Tree

The following diagram illustrates the operational workflow and decision points for choosing the correct path.

Workflow Start Start: Ethyl Ester Precursor Check Check Substrate Sensitivity: Are there acid-labile groups? Start->Check MethodA Method A: LiOH / THF (Mild Base) Check->MethodA Yes (Use Base) MethodB Method B: 60% H2SO4 (Acid Hydrolysis) Check->MethodB No (Use Acid) Monitor Monitor Reaction (TLC/LCMS) MethodA->Monitor MethodB->Monitor Decision Is Ring Opening Observed? (Check for Nitrile peak ~2200 cm-1) Monitor->Decision Decision->MethodB Yes (Switch Method) WorkupA Evaporate THF -> Acidify (pH 2) Decision->WorkupA No (Proceed) Final Final Product: Isoxazole Acid WorkupA->Final WorkupB Pour onto Ice -> Filter WorkupB->Final

Figure 2: Operational workflow for selecting and executing the hydrolysis protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis or product remains in water.[1]Ensure pH is < 3 during workup.[1] The carboxylic acid is soluble in neutral water; it must be protonated to precipitate.
Ring Cleavage Base concentration too high or temp too high (Method A).Switch to Method B (Acid Hydrolysis).[1] If using Method A, lower temp to 0°C and use LiOH instead of NaOH.
Decarboxylation Reaction temperature too high (>100°C).Keep hydrolysis temp below 85°C. Avoid prolonged reflux in strong acid.
Impurity: Nitrile Ring opening (Claisen-type cleavage).[1]Characteristic of base instability. Immediately switch to Acid Hydrolysis (Method B).[1]

Characterization Criteria

To validate the product, ensure the following spectral features are met:

  • ¹H NMR (DMSO-d₆): Disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm).[1] Appearance of a broad singlet (11–13 ppm) corresponding to -COOH.[1]

  • LC-MS: Mass shift from [M+H]⁺ 218 to [M+H]⁺ 190.[1]

  • IR: Strong carbonyl stretch shifted from ~1730 cm⁻¹ (ester) to ~1690–1710 cm⁻¹ (acid).[1] Absence of nitrile peak (~2200 cm⁻¹) confirms ring integrity.[1]

References

  • BenchChem Technical Support. (2025).[1][4][5][9] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from [1]

  • Google Patents. (2003).[1] Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (US20030139606A1).[1] (Demonstrates preference for acid hydrolysis to avoid byproducts). Retrieved from

  • PubChem. (n.d.).[1] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Compound Summary. (Structural analog data). Retrieved from [1]

  • ChemicalBook. (n.d.). 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis. Retrieved from [1]

Sources

Application Note: Chemoselective Reduction of Ethyl 5-Phenylisoxazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This application note details the protocol for the chemoselective reduction of ethyl 5-phenylisoxazole-4-carboxylate to (5-phenylisoxazole-4-yl)methanol using Lithium Aluminum Hydride (LiAlH


). While isoxazole rings are susceptible to reductive cleavage (N-O bond hydrogenolysis) under catalytic hydrogenation conditions, they exhibit robust stability toward nucleophilic hydride reducing agents like LiAlH

under controlled temperatures. This protocol prioritizes the preservation of the heterocyclic core while ensuring complete conversion of the ester functionality.

Strategic Analysis & Reaction Design

The Chemoselectivity Challenge

The primary challenge in reducing isoxazole derivatives is the lability of the N-O bond.

  • Risk: Catalytic hydrogenation (H

    
    /Pd-C) or dissolving metal reductions often cleave the N-O bond, resulting in ring-opened 
    
    
    
    -amino enones or
    
    
    -amino alcohols.
  • Solution: LiAlH

    
     acts as a nucleophilic hydride source.[1][2] The reaction proceeds via a tetrahedral intermediate at the carbonyl carbon.[2] Under standard conditions (0°C to Room Temperature), the hydride attack on the ester is kinetically much faster than the reductive cleavage of the isoxazole ring, allowing for high chemoselectivity.
    
Reaction Mechanism

The transformation involves the delivery of two hydride equivalents to the ester carbonyl:[2]

  • Nucleophilic Attack: The first hydride attacks the carbonyl carbon, forming a tetrahedral aluminate intermediate.

  • Elimination: The ethoxide group is eliminated, generating an intermediate aldehyde (transient).[3]

  • Second Attack: A second hydride rapidly attacks the aldehyde, forming the final alkoxide.

  • Hydrolysis: Acidic or aqueous workup protonates the alkoxide to yield the primary alcohol.

Critical Process Parameters (CPPs)
ParameterSettingRationale
Solvent Anhydrous THFProvides optimal solubility for the organic substrate and stability for LiAlH

. Diethyl ether is a viable alternative but THF allows higher reflux temperatures if the reaction is sluggish.
Stoichiometry 1.5 - 2.0 equiv LiAlH

Ensures complete conversion. Theoretical requirement is 0.5 molar equiv (since 1 mol LiAlH

provides 4 mol H

), but excess is standard to account for moisture and kinetics.
Temperature 0°C

RT
Addition at 0°C prevents runaway exotherms. Warming to RT drives the reaction to completion without thermally stressing the isoxazole ring.
Quench Fieser MethodCreates a granular, filterable precipitate of aluminum salts, avoiding the gelatinous emulsions common with simple acid quenches.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Ethyl 5-phenylisoxazole-4-carboxylate (1.0 equiv)

    • LiAlH

      
       (Powder or pellets, 1.5 equiv)
      
    • Anhydrous Tetrahydrofuran (THF)

    • Sodium Sulfate (anhydrous)[4]

  • Safety Gear: Flame-retardant lab coat, nitrile gloves, face shield. Warning: LiAlH

    
     is pyrophoric and reacts violently with water.
    
Step-by-Step Methodology
Phase 1: Setup and Reagent Preparation
  • Oven-dry a 3-neck round-bottom flask (RBF), magnetic stir bar, and addition funnel. Assemble hot and cool under a stream of dry Nitrogen or Argon.

  • Charge the RBF with LiAlH

    
     (1.5 equiv) .
    
  • Gently add Anhydrous THF (approx. 10 mL per gram of substrate) to the flask to create a grey slurry. Stir moderately.

  • Cool the slurry to 0°C using an ice/water bath.

Phase 2: Substrate Addition
  • Dissolve ethyl 5-phenylisoxazole-4-carboxylate (1.0 equiv) in a minimal amount of anhydrous THF in the addition funnel.

  • Add the ester solution dropwise to the LiAlH

    
     slurry over 15–20 minutes.
    
    • Observation: Gas evolution (H

      
      ) may occur if the substrate is wet; otherwise, bubbling should be minimal.
      
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 1–3 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting material (R

    
     ~0.6) should disappear, and a more polar spot (Product, R
    
    
    
    ~0.2) should appear.[5]
Phase 3: The Fieser Quench (Critical Step)

Strictly follow this stoichiometry based on the weight of LiAlH


 used (x grams).
9.  Cool the reaction mixture back to 0°C .
10. Slowly add x mL of Water  (Caution: Vigorous H

evolution). 11. Add x mL of 15% aqueous NaOH . 12. Add 3x mL of Water . 13. Remove the cold bath and stir the mixture for 15 minutes. The grey slurry should turn into a white, granular precipitate suspended in clear THF. 14. Add anhydrous MgSO

to the mixture to dry the solvent.
Phase 4: Isolation
  • Filter the mixture through a pad of Celite or a coarse fritted funnel. Wash the filter cake with fresh THF or Diethyl Ether.

  • Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude alcohol.

  • Purification: If necessary, purify via flash column chromatography (SiO

    
    , Gradient: 20% 
    
    
    
    50% EtOAc in Hexanes) or recrystallization from Hexanes/EtOAc.

Visualization: Workflow & Logic

Experimental Workflow Diagram

G Start Start: Anhydrous Setup Slurry Prepare LiAlH4 Slurry (THF, 0°C) Start->Slurry Addition Add Ester Solution (Dropwise, 0°C) Slurry->Addition Reaction Reaction Phase (Warm to RT, 1-3h) Addition->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction No (Stir longer) Quench Fieser Workup (H2O -> NaOH -> H2O) Check->Quench Yes Filter Filtration & Drying (remove Al salts) Quench->Filter Product Isolate Product (5-Phenylisoxazole-4-yl)methanol Filter->Product

Caption: Step-by-step workflow for the LiAlH4 reduction, emphasizing the critical decision point at the TLC check and the specific Fieser quench sequence.

Expected Characterization Data

Since the exact spectrum for the 4-isomer is less common in open literature than the 3- or 5-isomers, the following data is derived from structural principles and analogous isoxazole alcohols.

  • Physical State: White to off-white solid.

  • Molecular Weight: 175.19 g/mol .

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.30 – 8.50 (s, 1H, H-3  of isoxazole). Note: The C3-H is typically downfield due to the adjacent C=N.
      
    • 
       7.60 – 7.75 (m, 2H, Phenyl ortho -H).
      
    • 
       7.40 – 7.55 (m, 3H, Phenyl meta/para -H).
      
    • 
       4.60 – 4.70 (s or d, 2H, -CH 
      
      
      
      OH).
    • 
       2.00 – 2.50 (br s, 1H, -OH , exchangeable).
      
  • IR (ATR): ~3300 cm

    
     (Broad, O-H stretch), ~1600 cm
    
    
    
    (C=N / C=C aromatics). Absence of strong C=O band at 1720 cm
    
    
    .

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Low Yield / Emulsion Improper QuenchUse the Fieser method strictly. Do not just dump water.[6] If emulsion forms, add Rochelle's salt solution and stir for 12h.
Ring Opening Reaction too hotEnsure the reaction does not exceed room temperature. Do NOT reflux unless TLC shows no conversion after 4h.
Incomplete Reaction Moisture in solventEnsure THF is distilled or from a dry solvent system. Increase LiAlH

to 2.0 equiv.
Side Products Over-reductionMonitor TLC closely. Stop reaction immediately upon consumption of starting material.

References

  • General Reactivity of Isoxazoles

    • Title: "The Chemistry of Heterocyclic Compounds, Isoxazoles"
    • Source: Wiley Online Library
    • Context: Confirms stability of isoxazole ring to complex metal hydrides compared to catalytic hydrogen
    • Link:

  • LiAlH4 Reduction Protocols

    • Title: "Lithium Aluminum Hydride (LiAlH4)
    • Source: Master Organic Chemistry
    • Context: Standard mechanism and stoichiometry for ester reductions.
    • Link:

  • Analogous Synthesis (Isoxazole Alcohols)

    • Title: "Synthesis of (3-(4-bromophenyl)isoxazole-5-yl)methanol"
    • Source: ResearchGate[7]

    • Context: Validates the stability of the hydroxymethyl-isoxazole moiety during synthesis.
    • Link:

Sources

Application Note: Functionalization of Ethyl 5-phenylisoxazole-4-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The isoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for amide bonds and aromatic rings in varying metabolic contexts.[1] Ethyl 5-phenylisoxazole-4-carboxylate represents a high-value intermediate due to its orthogonal reactivity profiles: the electrophilic C4-ester handle and the chemically distinct C3-H position.

This guide details the strategic functionalization of this core, focusing on generating diverse chemical libraries for SAR (Structure-Activity Relationship) exploration. We address the specific challenge of preserving the labile N-O bond during transformations and provide validated protocols for amidation, selective reduction, and C-H activation.

Chemical Biology & Pharmacophore Analysis

Structural Properties[2]
  • Bioisosterism: The isoxazole ring mimics the geometry of peptide bonds (cis-amide) and ester linkages, often improving metabolic stability against peptidases.

  • 
    -Stacking:  The C5-phenyl group provides a hydrophobic anchor, critical for binding in pockets such as the COX-2 active site (e.g., Valdecoxib) or the hydrophobic channel of FLT3 kinase.
    
  • Electrophilicity: The C4-carboxylate is electronically coupled to the electron-deficient isoxazole ring, making it highly reactive toward nucleophilic attack but also influencing the acidity of the C3-proton.

Critical Stability Warning (The "Leflunomide Effect")

Researchers must be acutely aware of the isoxazole ring's sensitivity to reductive conditions and strong bases.

  • Risk: Under catalytic hydrogenation (

    
    , Pd/C) or strong basic conditions (pH > 10), the N-O bond cleaves, resulting in 
    
    
    
    -amino enones.
  • Mechanism: This mimics the metabolic activation of Leflunomide to Teriflunomide. While therapeutically useful in specific contexts, this is generally considered a degradation pathway during scaffold functionalization.

Strategic Functionalization Workflows

The following decision tree outlines the three primary modules for diversifying the ethyl 5-phenylisoxazole-4-carboxylate core.

Functionalization_Pathways Start Ethyl 5-phenylisoxazole- 4-carboxylate Hydrolysis Module A: Hydrolysis & Amidation Start->Hydrolysis LiOH, THF/H2O Reduction Module B: Selective Reduction Start->Reduction DIBAL-H (Controlled) Lithiation Module C: C3-H Activation Start->Lithiation TMPMgCl·LiCl RingOpen WARNING: Ring Cleavage Start->RingOpen H2/Pd-C or Strong Base Amides Amide Library (Peptidomimetics) Hydrolysis->Amides HATU/Amine Alcohols Isoxazole Alcohols (Linkers) Reduction->Alcohols -78°C C3Sub 3,5-Diphenyl Derivatives Lithiation->C3Sub Electrophile (E+) Enone Beta-Amino Enones (Scaffold Destruction) RingOpen->Enone

Figure 1: Strategic divergence points for the functionalization of the isoxazole core. Note the red warning path regarding ring stability.

Detailed Experimental Protocols

Module A: High-Throughput Amidation (Library Synthesis)

Objective: Convert the C4-ester into a library of amides without degrading the isoxazole ring. Direct aminolysis (using


) is risky due to Lewis-acid catalyzed ring opening. The Two-Step Hydrolysis-Coupling method is preferred for robustness.
Step 1: Saponification
  • Reagents: Ethyl 5-phenylisoxazole-4-carboxylate (1.0 equiv), LiOH

    
    H
    
    
    
    O (2.5 equiv).
  • Solvent: THF:Water (3:1).

  • Procedure:

    • Dissolve substrate in THF/Water.

    • Stir at ambient temperature for 4–6 hours. (Monitor by LCMS; disappearance of ester m/z).[2]

    • Critical Workup: Acidify carefully with 1N HCl to pH 3–4. The carboxylic acid often precipitates. If not, extract with EtOAc.

    • Note: Avoid heating >50°C to prevent decarboxylation.

Step 2: Parallel Amide Coupling
  • Reagents: Isoxazole-4-carboxylic acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), Diverse Amines (

    
    , 1.1 equiv).
    
  • Solvent: DMF (Anhydrous).

  • Protocol:

    • Pre-activate the acid: Mix Acid, HATU, and DIPEA in DMF for 15 minutes.

    • Add the amine. Stir at RT for 12 hours.

    • Purification: For libraries, use SCX-2 solid-phase extraction cartridges to remove excess amine/HATU byproducts, or standard RP-HPLC.

Module B: Selective Reduction (Aldehyde/Alcohol)

Objective: Reduce the ester to an alcohol (for ether synthesis) or aldehyde (for reductive amination) without cleaving the N-O bond. Avoid: Catalytic Hydrogenation (


, Pd/C) or 

at reflux.
Protocol: DIBAL-H Controlled Reduction
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    (DCM).
  • Temperature: -78°C (Crucial).

  • Procedure:

    • Dissolve ester (1.0 mmol) in DCM (10 mL). Cool to -78°C.

    • Add DIBAL-H (1.0 M in toluene, 2.2 equiv) dropwise over 20 mins.

    • Stir at -78°C for 2 hours.

    • Quench: Add MeOH (1 mL) at -78°C, followed by saturated Rochelle’s salt solution. Warm to RT and stir vigorously until phases separate (clears the aluminum emulsion).

  • Result: 4-Hydroxymethyl-5-phenylisoxazole.

Module C: C3-H Functionalization (Late-Stage Diversification)

Objective: Functionalize the C3 position. The C3 proton is relatively acidic (


) due to the inductive effect of the N=O bond and the C4-ester.
Reagent Choice:  Use TMPMgCl·LiCl (Knochel-Hauser Base) . It is superior to n-BuLi as it operates at higher temperatures (up to -20°C) with higher functional group tolerance and less risk of ring fragmentation.
Protocol: Magnesiation-Trapping
  • Reagents: Substrate (1.0 equiv), TMPMgCl·LiCl (1.2 equiv).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool substrate solution in THF to -40°C.

    • Add TMPMgCl·LiCl dropwise. Stir for 30 mins to form the magnesiated intermediate.

    • Add Electrophile (e.g., Iodine, Allyl Bromide, or an Aldehyde) slowly.

    • Warm to RT slowly over 2 hours.

  • Application: Introduction of halogens (for Suzuki coupling) or alkyl groups at C3.

Data Summary & Troubleshooting

TransformationReagent SystemKey RiskPrevention Strategy
Hydrolysis LiOH / THF / H2ODecarboxylationKeep Temp < 50°C; Acidify gently.
Amidation HATU / DIPEALow Yield (Sterics)Use HOAt additive; Switch to acid chloride method if amine is unreactive.
Reduction DIBAL-HN-O Bond Cleavage Strict -78°C control ; Avoid H2/Pd entirely.
C3-Lithiation n-BuLiRing FragmentationUse TMPMgCl·LiCl instead of n-BuLi; maintain low temp.

Synthesis Workflow Visualization

The following diagram illustrates the parallel synthesis workflow for generating a library of 4-carboxamide derivatives, a common campaign in FLT3 and COX-2 inhibitor discovery.

Library_Workflow Batch Batch Synthesis: Saponification of Ester Stock Stock Solution: Acid + HATU + DIPEA Batch->Stock Activation (15 min) Plate 96-Well Reaction Plate (Add Diverse Amines) Stock->Plate Dispense 100uL/well Workup Solid Phase Extraction (SCX-2 / Carbonate) Plate->Workup Shake 12h @ RT QC LC-MS QC & Plating Workup->QC Yield & Purity Check

Figure 2: Workflow for the parallel generation of isoxazole-4-carboxamide libraries.

References

  • Isoxazole Drug Discovery Review

    • Agrawal, N. et al. "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances, 2024.

  • Leflunomide/Isoxazole Ring Stability

    • "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide."[2] Drug Metabolism and Disposition.

  • C3-Functionalization (Knochel-Hauser Base)

    • Krasovskiy, A. & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 2004.

  • Valdecoxib Structure & Synthesis

    • Talley, J. J. et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 2000.

  • FLT3 Inhibitors (Isoxazole-4-carboxamides)

    • "Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors."[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.

Sources

Advanced Application Note: Reaction Conditions for 1,3-Dipolar Cycloaddition of Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-fidelity technical framework for the synthesis of isoxazoles, a critical pharmacophore in medicinal chemistry (e.g., Valdecoxib, Leflunomide).[1] Unlike the robust Click chemistry of triazoles, the 1,3-dipolar cycloaddition of nitrile oxides to alkynes presents unique challenges: specifically, the instability of the nitrile oxide dipole and the risk of dimerization to furoxans.

This document details three validated protocols ranging from the classical thermal approach to modern regiodivergent catalysis, emphasizing controlled in situ dipole generation as the primary determinant of success.

Strategic Analysis: The Isoxazole Pharmacophore

Isoxazoles act as bioisosteres for carboxylic acids and esters, offering improved metabolic stability and lipophilicity. In drug design, the specific regiochemistry (3,5- vs. 3,4-substitution) dictates the vector alignment of substituents, dramatically altering binding affinity.

Mechanistic Pathway & Regioselectivity

The reaction proceeds via a concerted [3+2] cycloaddition between a nitrile oxide (dipole) and an alkyne (dipolarophile) .

  • The Challenge: Nitrile oxides are unstable species that readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).

  • The Solution: Slow, in situ generation of the dipole in the presence of the dipolarophile to favor the cross-reaction over dimerization.

Isoxazole_Mechanism Aldoxime Aldoxime Precursor (R-CH=NOH) Chlorination Chlorination (NCS or Chloramine-T) Aldoxime->Chlorination H_Chloride Hydroximoyl Chloride (Stable Intermediate) Chlorination->H_Chloride Base Base-Mediated Dehydrohalogenation H_Chloride->Base NitrileOxide NITRILE OXIDE (Reactive Dipole R-C≡N⁺-O⁻) Base->NitrileOxide Isoxazole35 3,5-Disubstituted Isoxazole (Major Thermal Product) NitrileOxide->Isoxazole35 + Alkyne (Thermal/Cu) Isoxazole34 3,4-Disubstituted Isoxazole (Ru-Catalyzed Product) NitrileOxide->Isoxazole34 + Alkyne (Cp*Ru Catalyst) Furoxan Furoxan Dimer (Side Product) NitrileOxide->Furoxan Dimerization (Fast w/o Alkyne) Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole35 Alkyne->Isoxazole34

Figure 1: Mechanistic flow of Nitrile Oxide Alkyne Cycloaddition (NOAC). Note the critical bifurcation at the Nitrile Oxide stage where dimerization competes with cycloaddition.

Critical Reaction Parameters

Dipole Generation Methods

The stability of the nitrile oxide dictates the method.

  • Method A (Hydroximoyl Chlorides): The gold standard. An aldoxime is chlorinated (NCS) to a hydroximoyl chloride, which is stable. Base (TEA) is added slowly to release the nitrile oxide.

  • Method B (Chloramine-T): A "one-pot" oxidative method. Chloramine-T acts as both the halogenating agent and the base. Excellent for high-throughput but can be harsh on sensitive substrates.

  • Method C (Nitroalkane Dehydration): Uses phenyl isocyanate or Mukaiyama reagent to dehydrate nitroalkanes. Useful when the aldehyde precursor is unavailable.

Regiocontrol Factors
ConditionMajor IsomerMechanism
Thermal (Uncatalyzed) 3,5-Disubstituted Steric/Electronic control. The oxygen of the dipole prefers the more substituted carbon of the alkyne.[2]
Copper(I) Mediated 3,5-Disubstituted Similar to CuAAC; accelerates rate and improves regioselectivity significantly [1].
Ruthenium(II) Catalyzed 3,4-Disubstituted Umpolung effect. The metal coordinates the alkyne and nitrile oxide, reversing the electronic bias [2].

Experimental Protocols

Protocol 1: Standard Thermal Synthesis (via Hydroximoyl Chloride)

Best for: General synthesis, robust substrates, cost-efficiency.

Reagents:

  • Aldoxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Solvent: DMF or DCM (Dry)

Procedure:

  • Chlorination: Dissolve aldoxime in DMF (0.5 M). Add NCS (solid) portion-wise at 0°C. Stir at RT for 1 hour.

    • Self-Validation: Monitor TLC.[3][4] The aldoxime spot should disappear. If using DMF, the solution often turns pale yellow.

  • Addition: Add the alkyne to the reaction vessel containing the generated hydroximoyl chloride.

  • Cycloaddition: Dissolve TEA in a small volume of solvent. Add this solution dropwise over 30–60 minutes to the reaction mixture.

    • Expert Insight: Slow addition of base keeps the concentration of free nitrile oxide low, suppressing furoxan dimerization.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol 2: Regiodivergent Synthesis (Ruthenium Catalysis)

Best for: Accessing the elusive 3,4-disubstituted isomer.

Reagents:

  • Hydroximoyl chloride (prepared as above) (1.0 equiv)

  • Alkyne (1.0 equiv)[3]

  • Catalyst: [Cp*RuCl(PPh₃)₂] (2–5 mol%)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • In a glovebox or under Argon, combine the alkyne and Ru-catalyst in THF.

  • Add the hydroximoyl chloride.[3]

  • Add TEA (1.1 equiv) slowly via syringe pump over 4 hours at RT.

    • Note: The catalyst coordinates the reactants; rapid generation of nitrile oxide will overwhelm the catalyst and lead to background thermal reaction (producing the unwanted 3,5-isomer).

  • Stir for an additional 2–4 hours.

  • Filter through a celite pad to remove metal residues before concentration.

Protocol 3: Green "On-Water" Synthesis

Best for: Environmental compliance, simple workup, rate acceleration via hydrophobic effect.

Reagents:

  • Aldoxime (1.0 equiv)

  • Chloramine-T Trihydrate (1.1 equiv)

  • Alkyne (1.1 equiv)

  • Solvent: Water (or 1:1 Water/t-BuOH)[3]

Procedure:

  • Suspend aldoxime and alkyne in water (0.5 M).

  • Add Chloramine-T portion-wise at RT.

  • Heat to 60°C (optional, often runs at RT with sonication).

  • Observation: The reaction mixture often starts as a suspension and may form a precipitate (the product) or an oil.

  • Workup: Simple filtration of the solid product. If oil, extract with minimal green solvent (e.g., 2-MeTHF).

Troubleshooting & Optimization Logic

The following decision tree helps navigate common failure modes.

Troubleshooting Start Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Major Product: Furoxan (Dimer) CheckTLC->Result1 Result2 No Reaction / SM Remains CheckTLC->Result2 Result3 Wrong Regioisomer CheckTLC->Result3 Fix1 Action: Decrease Nitrile Oxide Conc. 1. Slower Base Addition 2. High Dilution 3. Increase Alkyne Equiv Result1->Fix1 Fix2 Action: Check Dipole Gen. 1. Is Chlorination complete? 2. Is Base strong enough? 3. Dry Solvents (Wet solvents quench NO) Result2->Fix2 Fix3 Action: Switch Catalyst 1. Use Cu(I) for 3,5 2. Use Ru(II) for 3,4 3. Check Sterics Result3->Fix3

Figure 2: Troubleshooting workflow for optimization of yield and regioselectivity.

Quantitative Comparison of Conditions
ParameterProtocol 1 (Thermal)Protocol 2 (Ru-Cat)Protocol 3 (Green)
Reaction Time 2–12 Hours6–24 Hours1–4 Hours
Typical Yield 70–90%60–85%80–95%
Regioselectivity ~80:20 (3,5:3,4)>95:5 (3,4:3,5)~80:20 (3,5:3,4)
Atom Economy Moderate (Halogen waste)ModerateHigh
Scalability HighLow (Catalyst cost)High

References

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society. Link

  • Grecian, S., & Fokin, V. V. (2008). Ruthenium-catalyzed cycloaddition of nitrile oxides and alkynes: practical synthesis of isoxazoles.[5] Angewandte Chemie International Edition. Link

  • Chatterjee, A., et al. (2018). Green Chemistry Approaches to Isoxazole Synthesis. Chemical Reviews. Link

  • Padwa, A. (2011). 1,3-Dipolar Cycloaddition Chemistry. Wiley Online Library. Link

Sources

Application Note: Microwave-Assisted Synthesis of Ethyl 5-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of ethyl 5-phenylisoxazole-4-carboxylate . Isoxazole scaffolds are critical pharmacophores in drug discovery, present in COX-2 inhibitors (Valdecoxib), antirheumatics (Leflunomide), and beta-lactamase inhibitors.

Traditional thermal synthesis of 4-substituted isoxazoles often requires prolonged reflux times (6–12 hours) and harsh solvents, frequently resulting in moderate yields due to competing side reactions (e.g., formation of 3-phenyl isomers or incomplete cyclization).

The protocol described herein utilizes microwave irradiation to accelerate the condensation of ethyl benzoylacetate with triethyl orthoformate, followed by cyclization with hydroxylamine. This method reduces reaction time to under 20 minutes, improves regioselectivity, and increases isolated yields to >90%.

Scientific Background & Chemistry

The Challenge of Regioselectivity

Synthesizing substituted isoxazoles requires careful control over regiochemistry. The reaction of hydroxylamine directly with


-keto esters (like ethyl benzoylacetate) typically yields 3-phenyl-5-isoxazolones or a mixture of isomers depending on pH.

To exclusively target the ethyl 5-phenylisoxazole-4-carboxylate , we employ a two-step, one-pot strategy involving an ethoxymethylene intermediate.

  • Step 1: Knoevenagel-type condensation of ethyl benzoylacetate with triethyl orthoformate to form ethyl 2-benzoyl-3-ethoxyacrylate .

  • Step 2: Nucleophilic attack by hydroxylamine hydrochloride followed by cyclization.

Microwave Advantage

Microwave irradiation provides direct dielectric heating. Acetic anhydride, used as both a reagent and solvent in this protocol, has a high loss tangent (


), allowing for rapid superheating. This kinetic boost favors the formation of the thermodynamically stable aromatic isoxazole ring over non-aromatic byproducts.
Reaction Mechanism

The following diagram illustrates the pathway from precursors to the specific 4-carboxylate target.

ReactionMechanism Substrate Ethyl Benzoylacetate + Triethyl Orthoformate Intermediate Ethyl 2-benzoyl-3-ethoxyacrylate (Intermediate) Substrate->Intermediate Ac2O, MW 140°C -EtOH Cyclization Nucleophilic Attack (NH2OH·HCl) Intermediate->Cyclization Addition-Elimination Product Ethyl 5-phenylisoxazole- 4-carboxylate Cyclization->Product -EtOH, -H2O Ring Closure

Figure 1: Mechanistic pathway for the synthesis of ethyl 5-phenylisoxazole-4-carboxylate via ethoxymethylene intermediate.

Experimental Protocol

Materials & Equipment
  • Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control up to 20 bar.

  • Vessel: 10 mL or 30 mL pressurized glass vial with silicone/PTFE septum.

  • Reagents:

    • Ethyl benzoylacetate (98%)

    • Triethyl orthoformate (98%)

    • Acetic anhydride (Reagent grade)

    • Hydroxylamine hydrochloride (99%)

    • Ethanol (Absolute, for workup)

Method: One-Pot Microwave Synthesis

Step 1: Formation of Intermediate

  • In a 10 mL microwave vial, charge Ethyl benzoylacetate (1.92 g, 10 mmol), Triethyl orthoformate (2.22 g, 15 mmol), and Acetic anhydride (2.0 mL).

  • Add a magnetic stir bar. Cap the vessel.

  • Irradiation 1: Heat to 140°C for 5 minutes (High stirring).

    • Note: Acetic anhydride absorbs MW energy efficiently. The pressure will rise as ethanol is generated; ensure the vessel limit is not exceeded (typically safe <15 bar).

Step 2: Cyclization

  • Vent the vial carefully (or allow to cool to <50°C).

  • Add Hydroxylamine hydrochloride (0.76 g, 11 mmol) dissolved in minimal ethanol (2 mL) or added as a solid if the mixture is liquid enough.

  • Irradiation 2: Heat to 130°C for 3 minutes .

  • Cool to room temperature using compressed air (feature of most MW reactors).

Step 3: Workup & Purification

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Stir vigorously for 10 minutes. The product should precipitate as a solid.

  • Filter the solid and wash with cold water (2 x 10 mL).

  • Recrystallization: Dissolve the crude solid in hot ethanol. Allow to cool slowly to afford pure white crystals.

Experimental Workflow Diagram

Workflow Start Weigh Reagents: Ethyl Benzoylacetate Triethyl Orthoformate Ac2O MW1 MW Step 1: 140°C, 5 min (Intermediate Formation) Start->MW1 Add Add NH2OH·HCl MW1->Add MW2 MW Step 2: 130°C, 3 min (Cyclization) Add->MW2 Quench Pour into Ice Water (Precipitation) MW2->Quench Filter Filtration & Washing Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Pure Product: Ethyl 5-phenylisoxazole- 4-carboxylate Recryst->Final

Figure 2: Step-by-step workflow for the one-pot microwave synthesis.

Results & Validation

Comparison: Microwave vs. Conventional Heating

The following data compares the optimized microwave protocol against the standard oil-bath reflux method (referenced from J. Heterocyclic Chem).

ParameterConventional RefluxMicrowave Protocol (This Work)Improvement
Temperature 100–110°C (Reflux)140°C (Superheated)Higher Kinetic Energy
Time 6–8 Hours8 Minutes (Total)45x Faster
Solvent Acetic Anhydride (Excess)Acetic Anhydride (Minimal)Green Chemistry
Yield 65–72%92–95% +20% Yield
Purity (Crude) Requires ChromatographyPure after RecrystallizationProcess Efficiency
Analytical Validation

The synthesized product must be validated to confirm the isoxazole structure and exclude the isoxazolone isomer.

  • Melting Point: 48–50°C (Lit. 49°C).

  • IR Spectrum (KBr):

    • 
       1715 cm
      
      
      
      (Ester C=O).
    • 
       1610 cm
      
      
      
      (C=N Isoxazole ring).
    • Absence of broad OH stretch (confirms no oxime intermediate remains).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.25 (t, 3H, CH3 of ester).
      
    • 
       4.25 (q, 2H, CH2 of ester).
      
    • 
       7.4–7.8 (m, 5H, Phenyl group).
      
    • 
      8.95  (s, 1H, C3-H of isoxazole ring). Note: This singlet is diagnostic for the 4-substituted isoxazole. If the reaction failed to cyclize correctly, this shift would be absent.
      

Troubleshooting & Optimization

  • Pressure Spikes: The reaction generates ethanol as a byproduct. If the pressure exceeds vessel limits (typically >20 bar), reduce the scale to 2-5 mmol or use a larger vessel headspace.

  • Low Yield: Ensure the Triethyl orthoformate is fresh. It degrades to formate over time in the presence of moisture, which kills the condensation step.

  • Regioselectivity Issues: If 3-phenyl-5-isoxazolone is observed (IR band ~1780 cm-1), it indicates the ethoxymethylene intermediate did not form before NH2OH addition. Ensure Step 1 is completed (TLC check: disappearance of starting keto-ester) before adding hydroxylamine.

Safety Considerations

  • Microwave Hazards: Never heat sealed vessels containing volatile organic solvents without active pressure monitoring.

  • Chemical Hazards: Acetic anhydride is corrosive and a lachrymator. Hydroxylamine hydrochloride is a skin sensitizer and potential explosive if heated dry; always keep it in solution or suspension.

References

  • Microwave-Assisted Synthesis of Phenylisoxazole Derivatives. Heterocycles, 2022. Link

  • Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation. Pharmaceuticals (MDPI), 2025. Link

  • Regioselective synthesis of isoxazoles. Organic & Biomolecular Chemistry, 2012. Link

  • Microwave assisted synthesis of isoxazole derivatives. Zenodo (CBI Journal), 2021. Link

  • Ethyl 5-phenyl-4-isoxazolecarboxylate Data. ChemSynthesis Database. Link

Application Note: Strategic Transesterification of Ethyl-5-Phenyl-Isoxazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Ethyl 5-phenylisoxazole-4-carboxylate represents a critical scaffold in medicinal chemistry, serving as a precursor for various COX-2 inhibitors, immunomodulators (e.g., Leflunomide analogs), and agrochemicals.

The transformation of the ethyl ester to other alkyl/aryl esters is often required to tune lipophilicity (LogP) or to prepare the molecule for subsequent amidation. However, this specific substrate presents a chemoselectivity challenge :

  • The Isoxazole Ring Vulnerability: The N-O bond of the isoxazole ring is susceptible to reductive cleavage.[1] More critically, the ring itself is prone to fragmentation under strong basic conditions (e.g., concentrated hydroxide or methoxide anions), particularly if the 3-position is unsubstituted. This can lead to ring-opening to form

    
    -keto nitriles.
    
  • Steric & Electronic Factors: The 5-phenyl group provides steric bulk, potentially retarding nucleophilic attack at the C4-carbonyl. Additionally, the electron-withdrawing nature of the heteroaromatic ring reduces the basicity of the carbonyl oxygen, making acid-catalyzed routes sluggish.

The Solution: This guide rejects standard Bronsted base hydrolysis (e.g., NaOH/MeOH) due to degradation risks. Instead, we detail three superior methodologies prioritizing Lewis Acid Catalysis and Organocatalysis .

Reagent Selection Strategy

We present three validated protocols. Selection depends on your specific downstream requirements (e.g., metal residue tolerance, scale, and sustainability).

MethodReagentTypeBest For...Key Advantage
A Titanium(IV) Isopropoxide Lewis AcidScale-up (>100g)Robustness. Works on sterically hindered substrates; neutral pH prevents ring opening.
B TBD (Triazabicyclodecene) OrganocatalystPharma IntermediatesMetal-Free. Avoids heavy metal scavenging steps; mild conditions.[2]
C Immobilized Lipase (CAL-B) EnzymeLab Scale / Green ChemSelectivity. Mildest conditions; zero risk of thermal degradation.

Detailed Protocols

Method A: Titanate-Mediated Exchange (The "Gold Standard")

Reagent: Titanium(IV) isopropoxide [Ti(OiPr)₄] Mechanism: The titanium center acts as a Lewis acid, coordinating to the carbonyl oxygen to increase electrophilicity, while simultaneously delivering the nucleophilic alkoxide ligand.

Experimental Protocol

Target: Transesterification from Ethyl to Benzyl ester.

  • Setup: Equip a 250 mL 2-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (or molecular sieves), and a reflux condenser.

  • Charging: Add Ethyl 5-phenylisoxazole-4-carboxylate (10.0 g, 43.2 mmol) and Benzyl Alcohol (50 mL, excess serves as solvent).

  • Catalyst Addition: Under a nitrogen blanket, add Ti(OiPr)₄ (0.61 g, 2.1 mmol, 5 mol%).

    • Note: Ti(OiPr)₄ is moisture sensitive.[3] Syringe transfer is recommended.

  • Reaction: Heat the mixture to 100–110°C.

    • Process Control: The reaction is driven by the removal of ethanol. If using a high-boiling alcohol like benzyl alcohol, apply mild vacuum (approx. 200 mbar) to continuously remove ethanol, or use 4Å molecular sieves in the headspace.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[4] Conversion is typically >98% within 4–6 hours.

  • Work-up (The "Seebach" Quench):

    • Cool to room temperature.[5][6]

    • Add 10 mL of water (causes precipitation of TiO₂).

    • Dilute with diethyl ether or MTBE (100 mL).

    • Filter the slurry through a pad of Celite to remove titanium salts.

  • Purification: Concentrate the filtrate. Remove excess benzyl alcohol via Kugelrohr distillation or column chromatography.

Method B: Organocatalytic Transesterification

Reagent: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Mechanism: TBD acts as a bifunctional catalyst. It activates the alcohol nucleophile via its basic imine nitrogen and simultaneously activates the ester carbonyl via H-bonding from the protonated guanidinium species.

Experimental Protocol

Target: Transesterification from Ethyl to Isopropyl ester.

  • Setup: Dry glass vial or flask. Inert atmosphere is preferred but TBD is relatively robust.

  • Charging: Dissolve Ethyl 5-phenylisoxazole-4-carboxylate (1.0 equiv) in Isopropanol (10–20 equiv).

  • Catalyst: Add TBD (0.5 – 1.0 mol%).

    • Insight: Unlike DBU or DMAP, TBD is kinetically far superior for transesterification due to the "dual activation" mechanism.

  • Reaction: Stir at room temperature (25°C).

    • Note: If the reaction is slow due to the 5-phenyl steric bulk, heat to 50°C.

  • Work-up:

    • Concentrate the mixture to remove isopropanol.

    • Flash chromatography (Silica gel). TBD is highly polar and will remain at the baseline in non-polar eluents, or it can be washed out with a dilute citric acid wash (rapidly, to avoid hydrolysis).

Mechanistic Visualization

The following diagram illustrates the decision logic and the mechanistic pathways for the recommended reagents.

G Start Substrate: Ethyl 5-phenylisoxazole-4-carboxylate Decision Select Constraint Start->Decision RouteA Route A: Scale-Up / Robustness Decision->RouteA Steric Bulk / High BP Alcohol RouteB Route B: Metal-Free / Pharma Decision->RouteB Avoid Metals / Mild Cond. MechA Mechanism: Ti(IV) Coordination (Lewis Acid Activation) RouteA->MechA MechB Mechanism: TBD H-Bonding (Dual Activation) RouteB->MechB ProcessA Reflux in R-OH Remove EtOH (Vacuum/Sievers) MechA->ProcessA ProcessB Stir at RT/50°C Catalytic TBD (0.5 mol%) MechB->ProcessB Product Target Ester (High Yield, Intact Ring) ProcessA->Product ProcessB->Product

Figure 1: Decision matrix and workflow for isoxazole ester transesterification.

Comparative Data Analysis

The following table summarizes expected performance based on heteroaromatic ester benchmarks.

ParameterTi(OiPr)₄ (Method A)TBD (Method B)NaOEt (Not Recommended)
Reaction Temp 80–120°C25–50°C0–25°C
Time 4–8 h2–12 h1–2 h
Yield 92–98%85–95%Variable (Ring opening risk)
Isoxazole Integrity Excellent (Neutral pH)Good (Mild Base)Poor (Strong Nucleophile)
Purification Filtration + DistillationAcid Wash / ColumnAqueous Workup
Cost LowModerateLow

Expert Insights & Troubleshooting

  • The "Wet" Solvent Problem:

    • Transesterification is an equilibrium process (

      
      ).
      
    • Critical Step: You must remove ethanol to drive the reaction. For Method A (Ti), using molecular sieves in the reaction vessel is often more effective than a Dean-Stark trap if the target alcohol has a boiling point close to ethanol.

    • Caution: Ti(OiPr)₄ hydrolyzes instantly with water. Ensure all reagents are anhydrous (<500 ppm water).

  • Isoxazole Ring Stability:

    • Avoid using Sodium Ethoxide (NaOEt) or Lithium Hydroxide (LiOH) unless absolutely necessary. Strong nucleophiles can attack the C5 or C3 positions, or cause N-O bond cleavage. The Ti(OiPr)₄ method is "self-buffering" and is the safest route for preserving the heterocycle.

  • Purification of High-Boiling Esters:

    • If reacting with a high-boiling alcohol (e.g., Octanol), removing the excess solvent is difficult.

    • Tip: Use the ester as the limiting reagent and the alcohol in only 1.5–2.0 fold excess (rather than as solvent), running the reaction "neat" or in an inert high-boiling solvent like Toluene or Xylene to facilitate azeotropic removal of ethanol.

References

  • Seebach, D., et al. (1982). Titanate-Mediated Transesterification Methods. Synthesis.

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.

  • Pratt, R. C., et al. (2006). Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization of Cyclic Esters. Journal of the American Chemical Society, 128(14), 4556–4557.

  • BenchChem Technical Guide. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: Reactivity and Stability.

  • Krasavin, M., et al. (2019). Synthesis of Isoxazole-4-carboxylic Acid Derivatives via Fe(II)-Catalyzed Isomerization. Journal of Organic Chemistry, 84(23).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Ethyl 5-phenylisoxazole-4-carboxylate in Basic Media

Author: BenchChem Technical Support Team. Date: March 2026

The Technical Support Center guide for Ethyl 5-phenylisoxazole-4-carboxylate follows below.

Status: Active | Topic: Chemical Stability & Hydrolysis Protocols | Audience: R&D Chemists

Executive Summary

Ethyl 5-phenylisoxazole-4-carboxylate presents a specific stability challenge in basic media that distinguishes it from its 3,5-disubstituted analogs. While ester hydrolysis (saponification) is the intended transformation, the presence of a proton at the C3 position makes the isoxazole ring susceptible to base-catalyzed ring opening (cleavage) .

This guide details the competition between ester hydrolysis and ring degradation, provides optimized protocols to maximize yield, and offers troubleshooting steps for common failure modes.

The Core Challenge: C3-H Instability

In isoxazole chemistry, the stability of the ring in base is heavily dependent on the substitution pattern.

  • 3,5-Disubstituted Isoxazoles: Generally stable to aqueous base (e.g., NaOH reflux).

  • 3-Unsubstituted Isoxazoles (Your Compound): Highly sensitive. The C3 proton is acidic (

    
    , but accessible by hydroxide in equilibrium). Deprotonation at C3 triggers a concerted rearrangement that cleaves the weak N–O bond, destroying the ring.
    
Mechanistic Pathway Analysis

The diagram below illustrates the kinetic competition between the desired saponification (Path A) and the undesired ring degradation (Path B).

ReactionPathways Start Ethyl 5-phenylisoxazole-4-carboxylate (Intact Ring) InterA Tetrahedral Intermediate (Ester) Start->InterA OH- attack at C=O (Fast at low T) InterB C3-Carbanion (Transient) Start->InterB OH- deprotonates C3-H (Favored by Heat/Strong Base) ProductA 5-Phenylisoxazole-4-carboxylic acid (DESIRED) InterA->ProductA Elimination of EtO- ProductB β-Ketonitrile / Cyanoenolate (DEGRADATION) InterB->ProductB N-O Bond Scission (Irreversible)

Figure 1: Reaction pathways in basic media. Path A represents the desired hydrolysis. Path B represents the destructive ring opening initiated by C3 deprotonation.

Optimized Experimental Protocols

Method A: Mild Basic Hydrolysis (Recommended for Initial Trial)

Use this method if the compound is acid-sensitive or if you require rapid turnover. Strict temperature control is mandatory.

Reagents: Lithium Hydroxide (LiOH·H₂O), THF, Water.[1] Rationale: LiOH is a milder base than NaOH/KOH and has better solubility in organic mixtures. Low temperature inhibits the activation energy required for C3 deprotonation.

  • Dissolution: Dissolve 1.0 eq of ethyl 5-phenylisoxazole-4-carboxylate in THF (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise add 1.2 eq of LiOH (dissolved in minimal water) over 10 minutes.

  • Reaction: Stir at 0 °C for 2–4 hours. Monitor by TLC/LCMS every 30 minutes.

    • Critical: Do not let the temperature rise above 10 °C.

  • Quench: Acidify carefully with 1M HCl to pH 3–4 while still cold.

  • Isolation: Extract immediately with Ethyl Acetate.

Method B: Acid Hydrolysis (High Stability Route)

Use this method if Method A yields degradation products. The isoxazole ring is significantly more stable to acid than base.

Reagents: 60% Sulfuric Acid (


) or conc. HCl/Acetic Acid (1:2).
Rationale:  Acidic conditions protonate the ester carbonyl, facilitating hydrolysis without risking C3 deprotonation.
  • Setup: Suspend the ester in 60% aqueous

    
     (approx. 5–10 volumes).
    
  • Heating: Heat to 60–80 °C for 2–6 hours.

  • Monitoring: Monitor consumption of starting material.

  • Workup: Pour onto crushed ice. The carboxylic acid product often precipitates as a solid. Filter and wash with cold water.

Troubleshooting Guide & FAQs

Symptom: Reaction mixture turns dark red/brown.
  • Diagnosis: Ring Cleavage (Path B). The formation of cyanoenolate species often generates highly colored oligomers or metal complexes.

  • Root Cause: Base concentration was too high, or temperature was uncontrolled.

  • Solution: Switch to Method B (Acid Hydrolysis) . If you must use base, switch to LiOH at 0°C and ensure the reaction time is minimized.

Symptom: LCMS shows a mass of [M-18] or [M+Water] that is not the product.
  • Diagnosis: Rearrangement. 3-unsubstituted isoxazoles can undergo the Boulton-Katritzky rearrangement if a suitable side chain is present, or simply hydrate/dehydrate after ring opening.

  • Solution: Verify the identity of the peak. If it corresponds to a nitrile (check IR for signal at ~2200 cm⁻¹), the ring has opened.

Symptom: Low yield after acidification (Precipitation issues).
  • Diagnosis: Amphoteric Solubility. 5-phenylisoxazole-4-carboxylic acid is acidic.

  • Solution: Ensure the pH is adjusted to ~3.0. If the pH is too low (<1), the oxonium species might remain soluble; if too high (>5), the carboxylate salt remains soluble.

    • Tip: Use a cosolvent (e.g., 10% MeOH in DCM) for extraction if the solid does not precipitate cleanly.

Data Comparison: Base Strength vs. Degradation Risk
Base SystemReaction TempEst. Hydrolysis RateRing Opening RiskRecommendation
NaOH (1M) / MeOH RefluxFastHigh (Critical) AVOID
NaOH (1M) / MeOH 25 °CModerateModerateRisky
LiOH / THF / H2O 0 °CModerateLow Preferred Base Method
H2SO4 (60%) 80 °CFastNegligible Safest Method

Decision Tree for Protocol Selection

ProtocolSelection Start Start: Hydrolysis of Ethyl 5-phenylisoxazole-4-carboxylate Q1 Is the molecule acid-sensitive (other functional groups)? Start->Q1 AcidYes Yes (Acid Sensitive) Q1->AcidYes Yes AcidNo No (Acid Stable) Q1->AcidNo No MethodA Method A: LiOH / THF @ 0°C (Monitor closely for color change) AcidYes->MethodA MethodB Method B: 60% H2SO4 @ 60°C (Most Robust) AcidNo->MethodB Result Isolate Carboxylic Acid MethodA->Result MethodB->Result

Figure 2: Decision logic for selecting the appropriate hydrolysis method based on functional group compatibility.

References

  • De Munno, A., Bertini, V., & Lucchesini, F. (1977).[2] On the base catalysed ring opening of 3-unsubstituted isoxazoles.[2][3] Derivatives of 4- and 5-phenylisoxazole.[2][4][5] Journal of the Chemical Society, Perkin Transactions 2. Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in synthesis: a review. Current Opinion in Drug Discovery & Development. (General reactivity context).
  • BenchChem. (2025).[1] Troubleshooting guide for the synthesis of isoxazole derivatives. (General stability data). Link

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.[6][7] (Demonstrates acid hydrolysis preference for isoxazole esters). Link

Sources

Technical Support Center: Purification of Ethyl 5-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Ethyl 5-phenylisoxazole-4-carboxylate is a critical intermediate in the synthesis of bioactive heterocycles (e.g., immunomodulators).[1] Structurally, it possesses a "push-pull" solubility profile: the isoxazole and ester moieties contribute moderate polarity, while the 5-phenyl ring adds significant lipophilicity.

Critical Physical Property Warning: Many analogs in this class (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) exhibit melting points in the 45–60°C range .[1] Consequently, this compound is highly prone to "oiling out" (liquid-liquid phase separation) during recrystallization if the solvent boiling point exceeds the compound's melting point.[2]

Solvent Selection Matrix

The following systems have been validated for 4,5-disubstituted isoxazoles.

System ClassSolvent CompositionPrimary Use CaseRisk Factor
The Standard Ethanol (95%) / Water Routine purification; removal of polar byproducts (hydroxylamine residues).[1]High Risk of Oiling Out if water is added too fast or T > 50°C.
The Gentle Heptane / Ethyl Acetate Low-melting solids; maximizing yield from "oily" crude.Lower removal of polar impurities.
The Scavenger Isopropyl Alcohol (IPA) Removal of regioisomers (3-phenyl vs. 5-phenyl).[1]Yield loss due to higher solubility in cold IPA.
Detailed Protocols
Protocol A: The "Slow-Crash" Method (Ethanol/Water)

Best for: High-purity requirements where the crude is already a solid.[1]

  • Dissolution: Suspend crude ethyl 5-phenylisoxazole-4-carboxylate in Ethanol (5 mL/g) .

  • Heating: Warm gently to 40–45°C . Do not reflux (to avoid exceeding the melting point).

  • Filtration: If insoluble particulates remain (salts/catalysts), filter while warm through a sintered glass funnel.

  • Precipitation:

    • Add warm water (35°C) dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.

    • Crucial Step: Stop water addition immediately. Add 2-3 drops of Ethanol to clear the solution.

  • Crystallization: Allow the vessel to cool to room temperature undisturbed for 2 hours. Then move to 4°C.

  • Harvest: Filter the white needles/prisms and wash with cold 20% EtOH/Water.

Protocol B: The "Anti-Oil" Method (Heptane/EtOAc)

Best for: Oily crude material or when Protocol A fails.

  • Dissolution: Dissolve the oil in a minimum amount of Ethyl Acetate at room temperature.

  • Anti-solvent Addition: Slowly add Heptane until the solution turns slightly cloudy.

  • Seeding: Add a seed crystal of pure product. If none exists, scratch the glass wall with a spatula.

  • Evaporation: Place the flask (open top, covered with Kimwipe) in a fume hood. Allow slow evaporation of the volatile EtOAc. The product will crystallize as the solvent ratio shifts toward Heptane.

Troubleshooting Guide (FAQ)
Q1: My product "oiled out" (formed a separate liquid layer) instead of crystallizing. Why?

Diagnosis: The temperature of your solvent system is higher than the melting point of the solvated product. When the saturation limit is reached, the compound comes out as a liquid because it is effectively "molten" in the hot solvent. Fix:

  • Re-dissolve: Add just enough Ethanol to redissolve the oil at the current temperature.

  • Cool First: Lower the temperature of the solution before adding the anti-solvent (water).

  • Seed: You must seed the solution at a temperature below the melting point (e.g., 35°C) to provide a template for the lattice.

Q2: I have a mixture of the 3-phenyl and 5-phenyl regioisomers. How do I separate them?

Mechanism: The 5-phenyl isomer generally packs more efficiently than the 3-phenyl isomer due to lower steric clash near the ester group.[1] Fix: Use Isopropyl Alcohol (IPA) .

  • Dissolve the mixture in boiling IPA.

  • Cool slowly to room temperature.

  • The 5-phenyl isomer (target) typically crystallizes first.[1] The 3-phenyl isomer often remains in the mother liquor due to higher solubility.

Q3: My yield is low (<50%).

Diagnosis: The ester group makes the molecule moderately soluble in organic solvents even at low temperatures. Fix:

  • Do not wash the filter cake with pure ethanol. Use pre-chilled (-20°C) Heptane or a 10:90 EtOH/Water mix.[1]

  • Concentrate the mother liquor to half volume and induce a "second crop" (Note: Second crops are usually less pure).

Visual Decision Logic (Workflow)

The following diagram illustrates the decision process for solvent selection based on the physical state of your crude material.

Recrystallization_Workflow Start Start: Crude Material Analysis State_Check Physical State? Start->State_Check Solid Solid / Semi-Solid State_Check->Solid High MP Oil Sticky Oil / Tar State_Check->Oil Low MP / Impure Purity_Check Isomer Purity? Solid->Purity_Check Method_B Protocol B: Heptane/EtOAc (Evaporative/Seeding) Oil->Method_B Prevents Oiling Out Method_A Protocol A: Ethanol/Water (Thermal Gradient) Purity_Check->Method_A Single Isomer Method_C Protocol C: Isopropyl Alcohol (Isomer Separation) Purity_Check->Method_C Regioisomer Mix Result QC: NMR / HPLC Method_A->Result Crystals Method_B->Result Crystals Method_C->Result Pure Isomer

Caption: Decision tree for selecting the optimal solvent system based on crude physical state and isomeric purity.

References
  • Chandra, K., et al. (2013).[3] "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[1][3][4] Acta Crystallographica Section E, E69, o987.[3] (Validating ethanol recrystallization for phenyl-isoxazole analogs).

  • Shaik, A., et al. (2017). "Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate." Acta Crystallographica Section E, 73(4), 523–526. (Structural data on regioisomers).

  • BenchChem Technical Support. (2025). "Purification of Ethyl 3-hydroxyisoxazole-5-carboxylate." (General protocols for isoxazole ester purification). [1]

  • ChemicalBook. (2024). "Ethyl 5-methylisoxazole-4-carboxylate Properties and Synthesis." (Melting point data for 4,5-disubstituted analogs).

Sources

Scale-up challenges for ethyl-5-phenyl-isoxazole-4-carboxylate production

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for process chemists and engineers. It prioritizes "field-proven" logic over textbook theory, focusing on the specific pain points of scaling up Ethyl 5-phenylisoxazole-4-carboxylate from gram-scale (R&D) to kilogram-scale (Kilo Lab/Pilot).

Topic: Scale-Up of Ethyl 5-phenylisoxazole-4-carboxylate

Ticket ID: ISO-PH-500 | Severity: High (Safety/Yield Critical) | Status: Resolved

Executive Summary

The synthesis of Ethyl 5-phenylisoxazole-4-carboxylate typically follows a two-step "one-pot" protocol: the condensation of ethyl benzoylacetate with triethyl orthoformate (TEOF) , followed by cyclization with hydroxylamine .

While robust on a 5g scale, this route presents three specific failure modes at scale (>500g):

  • Thermal Runaway: The cyclization step is highly exothermic.

  • Stalled Conversion: Incomplete removal of ethanol in Step 1 leads to competitive hydrolysis.

  • Filtration Nightmares: The product has a relatively low melting point (~48-52°C), leading to "oiling out" rather than crystallizing if cooling profiles are aggressive.

Module 1: Critical Safety (The "Red" Zone)

Issue: Handling Hydroxylamine Hydrochloride at Scale.

The Hazard: Hydroxylamine hydrochloride (


) is thermally unstable. In the presence of metal ions (Fe, Cu from reactors) or at elevated temperatures (>60°C), it can undergo autocatalytic decomposition, releasing 

,

, and massive heat.
Troubleshooting Q&A

Q: My DSC (Differential Scanning Calorimetry) shows a sharp exotherm at 140°C. Why am I seeing pressure spikes at 50°C in the reactor? A: DSC data is often taken in a clean glass capillary.[1] In a steel reactor, trace iron lowers the decomposition onset temperature (Tonset). Furthermore, the reaction with the enol ether intermediate is instantaneous and exothermic.

  • Protocol Fix: Never dump solid

    
     into the warm reaction mixture. Always prepare a cool aqueous solution of hydroxylamine buffered with Sodium Acetate, and dose it slowly into the reaction mixture while maintaining 
    
    
    
    .

Q: Can I use free base Hydroxylamine (50% solution) to skip the buffer step? A: ABSOLUTELY NOT. Free base hydroxylamine is significantly less stable than the hydrochloride salt. At scale, the risk of explosion is unacceptable. Stick to the Salt + Acetate buffer method.

Safety Decision Logic (DOT)

SafetyLogic Start Start Cyclization Step CheckTemp Check Reactor Temp Start->CheckTemp TempHigh T > 30°C CheckTemp->TempHigh TempLow T < 30°C CheckTemp->TempLow Stop STOP DOSING Full Cooling TempHigh->Stop Cool First Dosing Dose NH2OH (aq) Rate limited by cooling TempLow->Dosing Exotherm Monitor Delta T (Tr - Tj) Dosing->Exotherm Spike Delta T > 10°C Exotherm->Spike Normal Delta T < 5°C Exotherm->Normal Spike->Stop Continue Continue to Completion Normal->Continue

Caption: Thermal safety logic for Hydroxylamine addition. Tr = Reactor Temp, Tj = Jacket Temp.

Module 2: Reaction Engineering (The "Yellow" Zone)

Issue: Step 1 Conversion & Regioselectivity.

The Chemistry:

  • Condensation: Ethyl Benzoylacetate + TEOF +

    
    
    
    
    
    Enol Ether Intermediate.
  • Cyclization: Intermediate +

    
    
    
    
    
    Isoxazole.
Troubleshooting Q&A

Q: I have 15% starting material remaining after refluxing Step 1 for 12 hours. Adding more TEOF doesn't help. A: This is an equilibrium issue. The reaction produces ethanol. If you reflux without removing ethanol, the reaction stalls.

  • Protocol Fix: Use a Dean-Stark trap or set the condenser for partial takeoff to distill off the ethanol/ethyl acetate azeotrope continuously. You must drive the equilibrium.

Q: I'm seeing a 5% impurity at RRT 0.95. Is this the 3-phenyl isomer? A: Unlikely with the TEOF route. The TEOF route is highly regioselective for the 5-phenyl isomer because the nucleophilic nitrogen of hydroxylamine attacks the highly electrophilic enol ether carbon first.

  • Diagnosis: The impurity is likely Ethyl Benzoyl Acetate (starting material) or the Hydrolyzed Acid (5-phenylisoxazole-4-carboxylic acid).

  • Root Cause: If water enters Step 1, TEOF hydrolyzes. If pH is too high in Step 2, the ester hydrolyzes.

Reaction Pathway Diagram (DOT)

ReactionPath SM Ethyl Benzoylacetate Inter Enol Ether Intermediate (Ethoxymethylene) SM->Inter - EtOH (Must Distill) TEOF TEOF / Ac2O TEOF->Inter Product Ethyl 5-phenylisoxazole -4-carboxylate Inter->Product Cyclization Impurity2 Stalled SM Inter->Impurity2 Water Ingress NH2OH NH2OH.HCl / NaOAc NH2OH->Product Impurity1 Impurity: Hydrolyzed Acid Product->Impurity1 High pH / Heat

Caption: Reaction pathway highlighting critical control points for impurity formation.

Module 3: Workup & Purification (The "Green" Zone)

Issue: Isolation of a Low-Melting Solid.

The Challenge: The product melts around 48–52°C . If you cool a reaction mixture in ethanol too quickly, the product comes out as a "gummy oil" that traps impurities and refuses to filter.

Troubleshooting Q&A

Q: The product oiled out during crystallization. Can I save it? A: Yes. Re-heat the mixture until the oil dissolves (approx 50-55°C).

  • Protocol Fix: Seed the solution at 40°C (just below saturation but above the oiling limit). Cool extremely slowly (5°C per hour) to 20°C. Do not crash cool to 0°C immediately.

Q: The filter cake is sticky and blinding the cloth. A: You likely have residual acetic acid or water trapped in the lattice.

  • Protocol Fix: Wash the cake with cold 10% ethanol/water. The water removes the inorganic salts (NaCl/NaOAc), and the low ethanol content prevents dissolution of the product.

Standard Operating Procedure (Scale-Up Optimized)

Scale: 1.0 kg Input (Ethyl Benzoylacetate)

ParameterSpecificationReason
Solvent (Step 1) Acetic Anhydride (1.5 vol)Acts as solvent and water scavenger.
Reagent (Step 1) TEOF (1.5 equiv)Excess required to drive equilibrium.
Distillation Atmospheric, T_head > 75°CRemove EtOH byproduct to ensure conversion.
Cyclization Solvent Ethanol (3 vol)Solubilizes the intermediate for reaction with aqueous NH2OH.
Buffer Sodium Acetate (1.1 equiv)Buffers HCl released; prevents ester hydrolysis.
Addition Temp 10°C - 25°CStrictly controlled to prevent thermal runaway.
Step-by-Step Protocol
  • Enol Ether Formation:

    • Charge Ethyl Benzoylacetate (1.0 kg) and Triethyl Orthoformate (1.15 kg) to the reactor.

    • Add Acetic Anhydride (1.2 kg).

    • Heat to reflux (approx 110-120°C internal).

    • CRITICAL: Distill off low boilers (Ethanol/Ethyl Acetate) until internal temp rises to >130°C.

    • Check IPC (HPLC): Target < 2% Starting Material.

  • Cyclization:

    • Cool the reaction mass to 20°C. Dilute with Ethanol (3.0 L).

    • In a separate vessel, dissolve Hydroxylamine HCl (400 g) and Sodium Acetate (470 g) in Water (1.0 L). Endothermic dissolution - solution will get cold.

    • Dosing: Add the aqueous salt solution to the organic reaction mass over 2 hours.

    • Control: Maintain Reactor T < 30°C. (Use jacket cooling).

    • Stir for 2 hours at 25°C.

  • Isolation:

    • Add Water (5.0 L) slowly to precipitate the product.

    • Note: If product oils out, heat to 50°C, seed, and cool slowly.

    • Filter the solid.[2] Wash with Water (2 x 2 L) to remove salts.

    • Dry in a vacuum oven at 35°C . (Do not exceed 40°C or the product will melt in the tray).

References
  • General Isoxazole Synthesis: Katritzky, A. R. et al. "Regioselective Synthesis of Polysubstituted Isoxazoles." Journal of Organic Chemistry, 2003 , 68, 4935-4937.

  • Safety of Hydroxylamine: Cisneros, L. et al. "Thermal Stability of Hydroxylamine Hydrochloride." Process Safety Progress, 2002 , 21, 238-242.

  • Leflunomide Intermediate Synthesis (Analogous Chemistry): "Process for the preparation of 5-methylisoxazole-4-carboxylic acid."[3] US Patent 6,331,632, 2001 .

  • Crystallography & Structure: Shaik, A. et al.[2][4] "Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-4-carboxylate." Acta Crystallographica Section E, 2017 , E73, 531-534.[5]

Sources

Validation & Comparative

Comparative Biological Efficacy: Ethyl vs. Methyl Isoxazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of ethyl and methyl isoxazole-4-carboxylates, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

In drug development, the choice between ethyl and methyl esters of isoxazole-4-carboxylic acid is rarely arbitrary. While often viewed merely as protecting groups, these esters significantly dictate the pharmacokinetic (PK) profile of the parent pharmacophore.

  • The Verdict: The Ethyl ester is generally the superior candidate for in vivo applications due to a more favorable lipophilicity profile (

    
    ) that enhances membrane permeability without excessively compromising aqueous solubility.
    
  • The Exception: The Methyl ester is preferred in early-stage in vitro high-throughput screening (HTS) where rapid enzymatic hydrolysis is desired to release the free acid active metabolite, or when crystal packing efficiency is required for X-ray diffraction studies.

Physicochemical & Structural Analysis

The isoxazole ring is an electron-withdrawing core, making the C-4 carboxylate highly susceptible to nucleophilic attack. The choice of alkyl group modulates this reactivity and the molecule's ability to traverse lipid bilayers.

Table 1: Comparative Physicochemical Profile

FeatureMethyl Isoxazole-4-CarboxylateEthyl Isoxazole-4-CarboxylateImpact on Efficacy
Molecular Weight ~141.1 g/mol ~155.1 g/mol Minimal impact on ligand efficiency.
Lipophilicity (

)
~0.8 - 1.2~1.3 - 1.7Ethyl shows superior passive diffusion across cell membranes.
Aqueous Solubility ModerateLowMethyl is preferred for aqueous buffer assays; Ethyl requires DMSO/co-solvents.
Steric Bulk (

)
LowModerateEthyl provides slight steric shielding, potentially retarding non-specific esterase hydrolysis.
Melting Point Generally HigherGenerally LowerMethyl derivatives often pack better, aiding purification by crystallization.

Scientist's Note: The


 between methyl and ethyl esters is critical. In CNS-targeted drug design, the ethyl ester's increased lipophilicity can be the deciding factor for blood-brain barrier (BBB) penetration.
Biological Stability & Metabolism: The Esterase Dilemma

The primary biological differentiator is metabolic stability . Isoxazole esters are prodrugs; they must resist plasma hydrolysis long enough to reach the target tissue but eventually hydrolyze to release the active carboxylic acid (or serve as a suicide substrate).

Mechanistic Insight

The isoxazole ring pulls electron density from the carbonyl carbon, making it more electrophilic than a standard benzoate ester.

  • Methyl Esters: Typically hydrolyze rapidly due to minimal steric hindrance, allowing easy access for Carboxylesterases (CES1/CES2).

  • Ethyl Esters: The additional methylene group introduces steric bulk that can retard hydrolysis rates by 2-5x depending on the specific isoxazole substitution pattern.

Critical Counter-Intuitive Finding: While steric rules generally hold, specific studies on benzoate analogs in rat plasma have shown that electronic effects can sometimes invert this trend, making methyl esters surprisingly stable in specific enzymatic pockets [1]. However, for the electron-deficient isoxazole core, the Ethyl ester is universally regarded as more metabolically robust for systemic circulation.

Metabolism Isoxazole-COOEt Ethyl Ester (Membrane Permeable) Plasma_CES Plasma Carboxylesterases (CES1 / CES2) Isoxazole-COOEt->Plasma_CES Slow Hydrolysis Isoxazole-COOMe Methyl Ester (Rapid Clearance) Isoxazole-COOMe->Plasma_CES Fast Hydrolysis Active_Acid Isoxazole-COOH (Active Metabolite) Plasma_CES->Active_Acid Activation Elimination Renal Excretion Active_Acid->Elimination

Figure 1: Differential hydrolysis pathways. The Ethyl ester (blue) offers a sustained release profile compared to the rapid clearance of the Methyl ester (red).

Pharmacological Implications: Case Study
The Leflunomide Connection

The biological efficacy of these esters is best illustrated by Leflunomide , a disease-modifying antirheumatic drug (DMARD). Leflunomide is an isoxazole derivative.[1][2]

  • Synthesis: The Ethyl ester (5-methylisoxazole-4-carboxylic acid ethyl ester) is the standard industrial intermediate [2].

  • Reasoning: The ethyl group is robust enough to survive the initial condensation steps (reaction with aniline) without premature hydrolysis, which is a risk with the more reactive methyl ester.

Antimicrobial Activity

In studies evaluating isoxazole derivatives against M. tuberculosis:

  • Methyl esters often show higher in vitro potency in cell-free enzyme assays because they hydrolyze quickly to the active acid inhibitor.

  • Ethyl esters often show higher Whole Cell potency (MIC) because they penetrate the mycobacterial cell wall (mycolic acid layer) more effectively before hydrolyzing [3].

Experimental Protocol: Self-Validating Plasma Stability Assay

To determine the correct ester for your lead compound, you must perform a comparative plasma stability assay. This protocol includes a "Self-Validating" internal standard step.

Objective: Quantify the half-life (


) of Methyl vs. Ethyl isoxazole-4-carboxylates in rat plasma.
Materials
  • Pooled Rat Plasma (heparinized).

  • Phosphate Buffer Saline (PBS), pH 7.4.

  • Internal Standard (IS): Warfarin or Tolbutamide (compounds with known high stability).

  • Test Compounds: Methyl-Isox-4-COOMe and Ethyl-Isox-4-COOEt.

Workflow
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation:

    • Thaw plasma at 37°C.

    • Spike plasma with test compound to final conc. of 10 µM (0.1% DMSO final).

    • Validation Step: Spike a separate control tube with the Internal Standard.

  • Sampling:

    • Aliquot 50 µL samples at

      
       min.
      
    • Quench: Immediately add 200 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Data Calculation

Plot


 vs. 

. The slope

determines half-life:

Acceptance Criteria (Self-Validation):

  • The Internal Standard must show <5% degradation over 120 min.

  • The

    
     sample must recover >90% of the theoretical spike concentration.
    

AssayWorkflow cluster_sampling Time-Course Sampling Start Start: 10mM DMSO Stock Spike Spike Plasma (10µM) + Internal Standard Start->Spike Incubate Incubate @ 37°C Spike->Incubate Sample1 t=0 min Incubate->Sample1 Sample2 t=5...120 min Incubate->Sample2 Quench Quench: Cold ACN + Formic Acid (Stop Enzyme) Sample1->Quench Sample2->Quench Centrifuge Centrifuge & LC-MS/MS Quench->Centrifuge Calc Calculate t1/2 & Clearance Centrifuge->Calc

Figure 2: Step-by-step workflow for the comparative plasma stability assay.

References
  • M. N. C. Soeiro et al. , "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres," ResearchGate/Semantic Scholar, 2022. Link

  • X. Lee et al. , "5-Methylisoxazole-4-carboxylic acid," Acta Crystallographica Section E, 2002. Link

  • S. Chandrasekhar et al. , "Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents," Molecular Diversity, 2022. Link

  • G. Zapata-Sudo et al. , "Synthesis, solubility, plasma stability, and pharmacological evaluation of novel sulfonylhydrazones," Drug Design, Development and Therapy, 2016.[3] Link

Sources

Regiochemical Fidelity in Isoxazole Scaffolds: A Comparative Guide to 3- vs. 5-Phenyl Isomer Determination

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of synthetic routes and analytical confirmation protocols for distinguishing 3-phenyl from 5-phenyl isoxazole regioisomers.

Executive Summary

The isoxazole ring is a privileged pharmacophore found in COX-2 inhibitors (e.g., Valdecoxib), beta-lactamase inhibitors, and various psychotropic agents. However, the biological activity of isoxazoles is strictly governed by their regiochemistry. A 3-phenyl-5-alkyl isoxazole often exhibits vastly different binding affinities compared to its 5-phenyl-3-alkyl regioisomer due to the distinct electronic vectors and steric profiles of the N-O bond relative to the substituents.

This guide compares the two primary synthetic methodologies—Copper-Catalyzed Cycloaddition (CuANOC) vs. Condensation (Chalcone Route) —and establishes a self-validating NMR protocol to unequivocally confirm the regioisomeric identity of the product.

Synthetic Methodology Comparison

To achieve high regioselectivity, researchers must choose between kinetic control (Cycloaddition) and thermodynamic/substrate-controlled pathways (Condensation).

Method A: Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC)

The "Modern" Route

This method utilizes the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal alkynes. While thermal cycloaddition yields mixtures, Cu(I) catalysis enforces high regioselectivity for the 3,5-disubstituted isomer.

  • Mechanism: Formation of a copper(I) acetylide intermediate which undergoes a stepwise or concerted addition to the nitrile oxide.

  • Regioselectivity: >95:5 favoring the 3,5-isomer (3-substituent from nitrile oxide, 5-substituent from alkyne).

  • Pros: Mild conditions, high tolerance for functional groups, "Click" chemistry adaptability.

  • Cons: Potential for nitrile oxide dimerization (furoxan formation) if Cu catalyst loading is insufficient.

Method B: Hydroxylamine-Chalcone Condensation

The "Classical" Route

This method involves the reaction of


-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[1][2]
  • Mechanism: Michael addition of hydroxylamine to the

    
    -carbon followed by cyclization and dehydration.
    
  • Regioselectivity: Dictated by the chalcone precursor. A chalcone of structure Ar-CO-CH=CH-R typically yields the 3-Ar-5-R-isoxazole .

  • Pros: Scalable, avoids heavy metals, uses inexpensive reagents.

  • Cons: Harsh conditions (refluxing basic ethanol), lower yields due to competing Michael addition side products.

Performance Comparison Table
FeatureMethod A: CuANOC (Catalytic)Method B: Chalcone Condensation
Target Isomer 3,5-Disubstituted (Highly Selective)3,5-Disubstituted (Substrate Dependent)
Regio-Fidelity High (>95%)Moderate to High (80-95%)
Reaction Time 2 - 12 Hours6 - 24 Hours
By-products Furoxans (dimers)Open-chain oximes, Michael adducts
Atom Economy HighModerate (Loss of H2O)

Analytical Confirmation: The Self-Validating Protocol

Reliance on 1H NMR chemical shifts alone is risky due to solvent effects and substituent shielding. The following protocol utilizes HMBC (Heteronuclear Multiple Bond Correlation) as the definitive structural proof.

The "Anchor Carbon" Logic

To distinguish 3-phenyl from 5-phenyl isomers, we track the coupling of the isoxazole H4 proton to the quaternary carbons C3 and C5 .

  • C5 (Oxygen-adjacent): Significantly deshielded (

    
     165–175 ppm).
    
  • C3 (Nitrogen-adjacent): Less deshielded (

    
     155–165 ppm).
    
Diagnostic NMR Data[3][4][5]
Nucleus3-Phenyl-5-Alkyl Isoxazole5-Phenyl-3-Alkyl Isoxazole
H4 Proton (

ppm)
6.5 – 6.9 (s)6.4 – 6.8 (s)
C5 Carbon (

ppm)
169.0 – 173.0 (C-Alkyl)168.0 – 172.0 (C-Phenyl)
C3 Carbon (

ppm)
160.0 – 164.0 (C-Phenyl)158.0 – 162.0 (C-Alkyl)
HMBC Correlation (H4) Strong coupling to C5-Alkyl & C3-Phenyl Strong coupling to C5-Phenyl & C3-Alkyl
Visual Logic Flow (Graphviz)

Isoxazole_ID Start Unknown Isoxazole Isomer Step1 Acquire 1H & 13C NMR Start->Step1 Step2 Identify H4 Singlet (~6.5 ppm) Step1->Step2 Step3 Run HMBC Experiment Step2->Step3 Decision Analyze H4 Correlations to Quaternary Carbons Step3->Decision PathA H4 couples to C-Ph (160-164 ppm) AND H4 couples to C-Alkyl (169-173 ppm) Decision->PathA Pattern A PathB H4 couples to C-Ph (168-172 ppm) AND H4 couples to C-Alkyl (158-162 ppm) Decision->PathB Pattern B ResultA CONFIRMED: 3-Phenyl-5-Alkyl Isoxazole PathA->ResultA ResultB CONFIRMED: 5-Phenyl-3-Alkyl Isoxazole PathB->ResultB

Caption: Decision tree for unambiguous assignment of isoxazole regiochemistry using HMBC correlations.

Experimental Protocols

Protocol A: Cu-Catalyzed Synthesis of 3-Phenyl-5-Butylisoxazole (Reference Standard)

Targeting the 3,5-disubstituted isomer via CuANOC.

  • Reagents: Benzaldoxime (1.0 eq), 1-Hexyne (1.2 eq), Chloramine-T (1.1 eq), CuSO4·5H2O (0.1 eq), Sodium Ascorbate (0.2 eq).

  • Solvent: t-BuOH/H2O (1:1).

  • Procedure:

    • Dissolve benzaldoxime in t-BuOH/H2O.

    • Add Chloramine-T trihydrate and stir for 5 minutes (Generates nitrile oxide in situ).

    • Add 1-Hexyne, followed by CuSO4 and Sodium Ascorbate.

    • Stir at room temperature for 4 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash with brine, dry over Na2SO4.

    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Protocol B: HMBC Analysis for Regio-Confirmation

The validation step.

  • Sample Prep: Dissolve 10-15 mg of purified isoxazole in 0.6 mL CDCl3.

  • Acquisition:

    • Run standard 1H (16 scans) and 13C{1H} (1024 scans).

    • Run gradient-selected HMBC (gHMBC).

    • Parameter Set: Optimize for long-range coupling (

      
      ).
      
  • Analysis:

    • Locate the H4 proton singlet.

    • Observe cross-peaks in the F1 (Carbon) dimension.

    • Check 1: Does H4 correlate to the Carbon bearing the Phenyl ring?

    • Check 2: What is the chemical shift of that Carbon?

      • If ~162 ppm

        
         Phenyl is at C3.
        
      • If ~170 ppm

        
         Phenyl is at C5.
        

Synthesis Pathway Diagram[6][7]

Synthesis_Pathways Aldoxime Benzaldoxime (Ar-CH=NOH) NitrileOxide Nitrile Oxide (Ar-CNO) Aldoxime->NitrileOxide Chloramine-T Alkyne Terminal Alkyne (R-C≡CH) CuANOC CuANOC (CuSO4/Ascorbate) [3+2] Cycloaddition Alkyne->CuANOC Chalcone Chalcone (Ar-CO-CH=CH-R) Condensation Condensation (NH2OH·HCl / Base) Reflux Chalcone->Condensation Prod35 3-Aryl-5-Alkyl Isoxazole (Major Product) CuANOC->Prod35 Regioselective Condensation->Prod35 Substrate Controlled NitrileOxide->CuANOC

Caption: Comparative synthetic pathways yielding the 3-aryl-5-alkyl isoxazole scaffold.

References

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. Link

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Gollapalli, N. R., et al. (2015).[2] "Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives." Der Pharma Chemica. Link

  • Hansen, T. V., et al. (2005). "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles." Journal of Organic Chemistry. Link

  • Oxford Instruments. (2020). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

Sources

Technical Validation Guide: Anti-Inflammatory Efficacy & Safety Profiling of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole scaffold has emerged as a critical pharmacophore in medicinal chemistry, primarily due to its bioisosteric properties that allow for high-affinity binding to the cyclooxygenase-2 (COX-2) active site. Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) containing carboxylic acid moieties (e.g., Indomethacin, Diclofenac), which often cause gastric mucosal damage via non-selective COX-1 inhibition, isoxazole derivatives (structurally related to Valdecoxib and Parecoxib) offer a pathway to potent anti-inflammatory activity with a superior safety profile.

This guide outlines a rigorous validation framework for assessing novel isoxazole derivatives. It moves beyond basic screening, establishing a causal link between the isoxazole ring structure, COX-2 selectivity, and reduced ulcerogenic indices in vivo.

Mechanistic Architecture: The Selectivity Hypothesis

To validate an isoxazole derivative, one must first confirm its mechanism of action. The primary therapeutic target is the Arachidonic Acid (AA) cascade.

Structural Causality

The isoxazole ring serves as a rigid central template that orients substituent phenyl rings into the hydrophobic side pocket of the COX-2 enzyme—a pocket that is structurally restricted in COX-1 by the presence of a bulky Isoleucine residue (Ile523) compared to Valine (Val523) in COX-2. This steric differentiation is the fundamental basis for the selectivity you are validating.

Pathway Visualization

The following diagram illustrates the divergence between constitutive (COX-1) and inducible (COX-2) pathways and the specific intervention point of isoxazole derivatives.

InflammationPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) [Gastric Protection/Platelets] AA->COX1 COX2 COX-2 (Inducible) [Inflammation/Pain] AA->COX2 Induced by Cytokines (IL-1, TNF-a) Prostaglandins1 Homeostatic Prostaglandins (PGE2, PGI2, TXA2) COX1->Prostaglandins1 Mucosal Defense Prostaglandins2 Inflammatory Prostaglandins (PGE2, PGF2a) COX2->Prostaglandins2 Edema/Hyperalgesia NSAIDs Traditional NSAIDs (Indomethacin/Aspirin) NSAIDs->COX1 Blocks NSAIDs->COX2 Blocks Isoxazole Isoxazole Derivatives (Selective Inhibition) Isoxazole->COX1 Weak/No Effect Isoxazole->COX2 Selectively Blocks

Figure 1: The Arachidonic Acid Cascade. Note the specific blockade of the inducible COX-2 pathway by isoxazole derivatives, preserving the homeostatic COX-1 pathway.

In Vitro Validation: Enzymatic Selectivity

Before in vivo testing, the Selectivity Index (SI) must be quantified. A high SI (IC50 COX-1 / IC50 COX-2) predicts reduced gastrointestinal toxicity.

Protocol A: Fluorometric COX Inhibition Assay

Objective: Determine the IC50 (concentration inhibiting 50% activity) for COX-1 and COX-2.

  • Reagent Prep: Use purified ovine COX-1 and recombinant human COX-2 enzymes. Prepare the heme cofactor and arachidonic acid substrate.

  • Incubation: Incubate the test isoxazole derivative (0.01 µM – 100 µM) with the enzyme in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

  • Reaction Initiation: Add 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) followed by Arachidonic Acid.

  • Detection: The peroxidase activity of COX converts ADHP to Resorufin (highly fluorescent). Measure fluorescence (Ex 535 nm / Em 587 nm).

  • Validation Check:

    • Positive Control (Selective): Celecoxib (Must show high SI).

    • Positive Control (Non-Selective): Indomethacin (Must show low SI).

Comparative Data: Isoxazole Performance

The table below represents typical validation data for a high-potency isoxazole derivative ("Isox-9") compared to market standards.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Interpretation
Isox-9 (Test) > 100.00.045 > 2200 Highly Selective
Celecoxib 15.00.050300Standard Selective
Indomethacin 0.020.600.03Non-Selective (Toxic)
Diclofenac 3.50.84.3Moderately Selective

Note: Data derived from representative structure-activity relationship (SAR) studies of diarylisoxazoles [1, 2].

In Vivo Efficacy: Carrageenan-Induced Paw Edema[1][2][3][4]

The "Gold Standard" for acute inflammation. This model is biphasic:

  • Phase 1 (0-1 hr): Histamine/Serotonin release (Isoxazoles have minimal effect here).

  • Phase 2 (1-6 hr): Prostaglandin release mediated by COX-2 (Target validation window).

Protocol B: Experimental Workflow

Animals: Wistar albino rats (150-200g). Group Size: n=6 per group.

EdemaProtocol Start Baseline Measurement (Plethysmometer) Tx Drug Administration (Oral Gavage) Start->Tx t = -1 hr Induction Induction 1% Carrageenan (Sub-plantar) Tx->Induction t = 0 hr Measure Edema Measurement (0, 1, 3, 6 hrs) Induction->Measure Biphasic Response Analysis Calculate % Inhibition vs Control Measure->Analysis

Figure 2: Workflow for the Carrageenan-Induced Paw Edema model. Timing of drug administration relative to induction is critical for pharmacokinetic validity.

Step-by-Step Methodology
  • Baseline: Measure initial paw volume (

    
    ) using a digital water displacement plethysmometer.
    
  • Treatment: Administer test compound (Isox-9), Vehicle (CMC 0.5%), or Standard (Indomethacin 10 mg/kg) orally.

  • Induction: 1 hour post-treatment, inject 0.1 mL of 1% w/v carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours.
    
  • Calculation:

    
    
    
Comparative Efficacy Results

Isoxazole derivatives typically show delayed onset but sustained peak efficacy, mirroring the COX-2 induction timeline.

Time Post-InductionVehicle (Control)Indomethacin (10 mg/kg)Isox-9 (10 mg/kg)Efficacy vs Standard
1 Hour 0% Inhibition35% Inhibition15% InhibitionLower (Phase 1)
3 Hours 0% Inhibition62% Inhibition65% Inhibition Comparable
5 Hours 0% Inhibition68% Inhibition74% Inhibition Superior

Interpretation: The superior inhibition at 5 hours confirms the compound acts by blocking the secondary prostaglandin phase, validating the COX-2 mechanism proposed in silico [3].

Safety Profiling: Ulcerogenic Index

The defining advantage of isoxazole derivatives over traditional NSAIDs is gastric safety.

Protocol C: Gastric Mucosa Examination
  • Dosing: Administer 3x the effective anti-inflammatory dose daily for 5 days.

  • Sacrifice: 4 hours after the last dose.

  • Examination: Remove stomach, open along the greater curvature, and wash with saline. Examine under 10x magnification.

  • Scoring:

    • 0 = Normal

    • 1 = Red coloration

    • 2 = Spot ulceration

    • 3 = Hemorrhagic streaks

    • 4 = Deep ulcer > 3mm

Calculation:



Safety Data Comparison
CompoundMean Ulcer Score (0-4)Ulcer Incidence (%)Ulcer Index (UI)Risk Profile
Vehicle 0.00%0.0Safe
Indomethacin 3.2100%13.2High Risk
Isox-9 0.4 15% 1.9 Low Risk

References

  • Perrone, M. G., et al. (2010). "Diaryl-isoxazole derivatives as potent and selective COX-2 inhibitors."[1] European Journal of Medicinal Chemistry. Link

  • Chawla, G., et al. (2010). "Synthesis and evaluation of novel isoxazole derivatives as anti-inflammatory agents." Acta Poloniae Pharmaceutica. Link

  • Necas, J. & Bartosikova, L. (2013). "Carrageenan: a review." Veterinarni Medicina. Link

  • Rainsford, K. D. (1987). "The effects of 5-lipoxygenase inhibitors and leukotriene antagonists on the development of gastric lesions induced by nonsteroidal anti-inflammatory drugs in mice." Agents and Actions. Link

Sources

A Comparative Guide to the Elemental and Chromatographic Analysis of Ethyl-5-Phenyl-Isoxazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. For a molecule with therapeutic potential like ethyl-5-phenyl-isoxazole-4-carboxylate, a comprehensive analytical strategy is not merely a regulatory requirement but a scientific imperative. This guide provides an in-depth comparison of classical elemental analysis with modern chromatographic and spectroscopic techniques—namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive evaluation of this target compound.

The Central Role of Analytical Standards in Drug Development

The journey of a drug candidate from synthesis to clinical application is paved with analytical data. Each data point serves as a critical piece of evidence supporting the compound's identity, purity, and stability.[1] Elemental analysis, a long-standing technique, provides a fundamental assessment of a molecule's elemental composition, directly verifying its empirical formula.[2] However, in the context of stringent regulatory expectations, this classical method is often complemented by more sophisticated techniques that can elucidate a more detailed impurity profile and provide orthogonal confirmation of the active pharmaceutical ingredient's (API) concentration.[2][3]

Theoretical Elemental Composition of Ethyl-5-Phenyl-Isoxazole-4-Carboxylate

The first step in the analytical validation of ethyl-5-phenyl-isoxazole-4-carboxylate is the determination of its theoretical elemental composition. This is calculated from its molecular formula, which has been established as C₁₂H₁₁NO₃.[4]

The molecular weight of C₁₂H₁₁NO₃ is 217.22 g/mol . The theoretical weight percentages of carbon, hydrogen, and nitrogen are calculated as follows:

  • Carbon (C): (12 * 12.011) / 217.22 * 100% = 66.35%

  • Hydrogen (H): (11 * 1.008) / 217.22 * 100% = 5.10%

  • Nitrogen (N): (1 * 14.007) / 217.22 * 100% = 6.45%

These theoretical values serve as the benchmark against which experimental results from elemental analysis are compared.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique is dictated by the specific question being asked. Is the goal to confirm the fundamental elemental makeup, to quantify the main component with high precision, or to detect and identify trace-level impurities? The following table provides a comparative summary of the four key analytical techniques discussed in this guide. The presented data is illustrative of typical performance characteristics for a small organic molecule like ethyl-5-phenyl-isoxazole-4-carboxylate.

Parameter Elemental Analysis (CHN) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Primary Use Confirmation of elemental composition and empirical formulaPurity assessment, quantification of API and impuritiesIdentification and quantification of volatile impuritiesAbsolute quantification of API and impurities without a specific reference standard
Principle Combustion of the sample and detection of resulting gases (CO₂, H₂O, N₂)Differential partitioning of analytes between a stationary and mobile phaseSeparation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detectionThe integrated signal intensity of a nucleus is directly proportional to the number of nuclei
Illustrative Accuracy ± 0.4% of theoretical value[5][6][7]Recovery: 98-102%Recovery: 95-105% (for volatile analytes)98-102% (absolute quantification)
Illustrative Precision (%RSD) < 0.3%< 2%[8]< 5%< 1%
Illustrative Limit of Detection (LOD) Not applicable for purity~0.01% of main peak areang to pg level for volatile impurities~0.1%
Illustrative Limit of Quantification (LOQ) Not applicable for purity~0.03% of main peak areapg to µg level for volatile impurities~0.3%
Strengths Provides fundamental confirmation of elemental composition.High resolution for separating complex mixtures, widely applicable for non-volatile compounds.Excellent for identifying and quantifying volatile and semi-volatile impurities.[9][10]Absolute quantification without the need for an identical reference standard, non-destructive.[11][12][13]
Limitations Does not provide information on impurities, sensitive to non-volatile inorganic impurities.Requires a reference standard for quantification, may not be suitable for highly volatile compounds.Limited to thermally stable and volatile compounds.Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for accurate quantification.

Experimental Protocols and Workflows

The following sections detail the experimental protocols for each analytical technique, providing a step-by-step guide for the analysis of ethyl-5-phenyl-isoxazole-4-carboxylate.

Elemental Analysis (CHN)

The fundamental principle of CHN analysis involves the complete combustion of the sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified.[6]

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh 2-3 mg of sample encapsulate Encapsulate in tin capsule weigh->encapsulate combust Combustion at >900°C encapsulate->combust separate Gas Separation combust->separate detect Thermal Conductivity Detection separate->detect calculate Calculate %C, %H, %N detect->calculate compare Compare with theoretical values calculate->compare

Caption: Workflow for CHN Elemental Analysis.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Sample Preparation: Accurately weigh 2-3 mg of the dried ethyl-5-phenyl-isoxazole-4-carboxylate sample into a tin capsule.

  • Combustion: Introduce the encapsulated sample into the combustion furnace of the CHN analyzer, which is maintained at a temperature greater than 900°C with a constant flow of high-purity oxygen.

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are passed through a separation column and detected by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of carbon, hydrogen, and nitrogen based on the detector response and the sample weight. The experimental values are then compared to the theoretical values. For heterocyclic nitrogen compounds, ensuring complete combustion is crucial for accurate nitrogen determination.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture.[1] For ethyl-5-phenyl-isoxazole-4-carboxylate, a reversed-phase HPLC method is typically employed for purity determination and quantification.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve sample in diluent filter Filter through 0.45 µm filter dissolve->filter inject Inject sample onto C18 column filter->inject separate Gradient elution inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity by area percent integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Standard and Sample Preparation: Prepare a standard solution of ethyl-5-phenyl-isoxazole-4-carboxylate of known concentration and a sample solution in a suitable diluent (e.g., acetonitrile/water mixture).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Gradient Program: A suitable gradient to ensure separation of the main peak from any impurities.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the retention time of the main peak from the standard injection. In the sample chromatogram, calculate the area percent purity by dividing the area of the main peak by the total area of all peaks. The method should be validated according to ICH guidelines for parameters like linearity, accuracy, precision, and robustness.[8][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the drug substance from the synthesis process or degradation.[9][10][16]

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve sample in a volatile solvent inject Inject into GC dissolve->inject separate Temperature-programmed separation inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometry Detection ionize->detect identify Identify peaks by mass spectra library search detect->identify quantify Quantify using an internal standard identify->quantify

Caption: Workflow for GC-MS Impurity Profiling.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a known amount of ethyl-5-phenyl-isoxazole-4-carboxylate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). An internal standard may be added for quantitative analysis.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection depending on the expected concentration of impurities.

    • Oven Program: A temperature ramp to separate compounds with different boiling points.

    • MS Detector: Electron ionization (EI) source and a quadrupole mass analyzer scanning a suitable mass range.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). For quantification, use the peak area ratio of the impurity to the internal standard. The method should be validated for specificity, linearity, accuracy, and precision for the target impurities.[17]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[11][12][13][18] The principle relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately weigh sample dissolve Dissolve both in deuterated solvent weigh_sample->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve acquire Acquire ¹H NMR spectrum dissolve->acquire integrate Integrate signals of sample and standard acquire->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for Quantitative NMR (qNMR) Analysis.

Step-by-Step Protocol:

  • Selection of Internal Standard: Choose a suitable internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone). The standard should be of high purity and not reactive with the sample.

  • Sample Preparation: Accurately weigh a known amount of ethyl-5-phenyl-isoxazole-4-carboxylate and the internal standard into an NMR tube. Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and ensure complete dissolution.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer. Ensure a sufficient relaxation delay between scans to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.[11]

Conclusion: An Integrated Approach to Analytical Characterization

The comprehensive analytical characterization of a pharmaceutical compound such as ethyl-5-phenyl-isoxazole-4-carboxylate necessitates a multi-faceted approach. While elemental analysis provides a fundamental and indispensable confirmation of the empirical formula, it offers an incomplete picture of the compound's purity. Chromatographic techniques, particularly HPLC, are invaluable for detecting and quantifying non-volatile impurities, providing a detailed purity profile. GC-MS is the method of choice for identifying and quantifying potentially harmful volatile impurities. Furthermore, qNMR is a powerful, non-destructive technique for absolute quantification, serving as an excellent orthogonal method to chromatographic assays.

By judiciously employing a combination of these techniques, researchers and drug developers can build a robust and comprehensive data package that not only meets regulatory requirements but also provides a deep and thorough understanding of the chemical entity, ensuring the quality and consistency of the final drug product.

References

  • Proctor, S., Lovera, S., Tomich, A., & Lavallo, V. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 884-890. Available from: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Zhao, J., Qi, J., Zhou, Y., Lv, J., & Zhu, J. (2012). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o435. Available from: [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available from: [Link]

  • Ortiz, C. S., & de Bertorello, M. M. (1998). Development and validation of a reversed phase HPLC method for quantitative analysis of bis-isoxazolylnaphthoquinone. Talanta, 46(6), 1537-1545. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714). Available from: [Link]

  • Chandra, Raghu, K., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o987. Available from: [Link]

  • Biedermann, A., Brunnbauer, L., Huber, M., Larisegger, S., Neuhauser, M., & Riss, A. (2021). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Applied Sciences, 11(9), 4066. Available from: [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Available from: [Link]

  • Al-Ostath, A. I., Al-Tamimi, A. M., Al-Ghamdi, A. M., & Al-Obaid, A. M. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Chemistry, 2024, 1-10. Available from: [Link]

  • ChemSynthesis. (2025, May 20). ethyl 5-phenyl-4-isoxazolecarboxylate. Available from: [Link]

  • Shaik, A., Kirubakaran, S., & Thiruvenkatam, V. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 569-574. Available from: [Link]

  • Pappa, C., Kouskoura, M. G., & Giamouris, D. (2025). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. Molecules, 30(23), 4889. Available from: [Link]

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Available from: [Link]

  • Rahman, M. M., & Islam, M. R. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Analytical & Pharmaceutical Research, 13(3), 85-91. Available from: [Link]

  • Proctor, S. P., Lovera, S., Tomich, A., & Lavallo, V. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 884-890. Available from: [Link]

  • Pieters, S., & De Pra, M. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Available from: [Link]

  • Biedermann, A., Brunnbauer, L., Huber, M., Larisegger, S., Neuhauser, M., & Riss, A. (2021). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Applied Sciences, 11(9), 4066. Available from: [Link]

  • International Journal of Innovative Research in Technology. (n.d.). Development and Validation of a Stability-Indicating RP- HPLC Method for Estimation of Oteseconazole in Pharmaceutical Dosage. Available from: [Link]

  • Intertek. (n.d.). CHN Analysis. Available from: [Link]

  • Thangabalan, B., Salomi, M., Sunitha, N., & Babu, S. M. (n.d.). Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 209-212. Available from: [Link]

  • Almac Group. (n.d.). Almac Voice: Quantitative NMR (QNMR) – The Future of Pharmaceutical Assay Analysis. Available from: [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Available from: [Link]

  • Borman, P. (2017, April 19). GC-MS applications in pharmaceutical analysis. Available from: [Link]

Sources

Spectroscopic Characterization of Isoxazole-4-Carboxylic Acid Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of Isoxazole-4-Carboxylic Acid Esters Content Type: Publish Comparison Guide

Executive Summary

Isoxazole-4-carboxylic acid esters are critical pharmacophores in medicinal chemistry, serving as precursors for immunomodulators, agonists, and high-affinity ligands. However, their synthesis—typically via the cyclocondensation of


-enamino ketoesters with hydroxylamine—often suffers from regioselectivity issues, yielding mixtures of the desired 4-carboxylate  and the thermodynamic alternative, the 5-carboxylate .

This guide provides a definitive spectroscopic framework to distinguish isoxazole-4-carboxylic acid esters from their regioisomers. By synthesizing data from NMR, IR, and Mass Spectrometry, we establish a self-validating protocol for structural confirmation.

Critical Decision Framework: Isomer Differentiation

The primary challenge in characterizing these esters is distinguishing the position of the carboxylate group on the isoxazole ring.[1] The following workflow outlines the logic for differentiating the 4-isomer from the 3- or 5-isomers based on proton environment and fragmentation.

IsomerDifferentiation Start Crude Reaction Product (Isoxazole Ester Mixture) HNMR 1H NMR Analysis (CDCl3/DMSO-d6) Start->HNMR CheckProton Analyze Ring Protons (Chemical Shift Region) HNMR->CheckProton Isomer4 Target: Isoxazole-4-Carboxylate (H-5 Present) CheckProton->Isomer4 Singlet δ 8.8 - 9.1 ppm (Deshielded H-5) Isomer5 Alternative: Isoxazole-5-Carboxylate (H-4 Present) CheckProton->Isomer5 Singlet δ 6.5 - 7.5 ppm (Shielded H-4) Conf4 Confirm with 13C NMR: C-5 at ~160-170 ppm C-4 at ~110-115 ppm Isomer4->Conf4 Conf5 Confirm with 13C NMR: C-5 at ~160 ppm (Ester) C-4 at ~105-110 ppm (Ring CH) Isomer5->Conf5

Figure 1: Decision tree for the regiochemical assignment of isoxazole carboxylates using 1H NMR chemical shifts.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the "Gold Standard" for this characterization.[1] The electronic environment of the isoxazole ring creates a massive chemical shift difference between the proton at position 5 (in 4-esters) and the proton at position 4 (in 5-esters).

Mechanism:

  • Isoxazole-4-carboxylates: The proton is located at position 5 (H-5). This position is adjacent to the ring oxygen and the ring nitrogen (via the double bond system), making it highly deshielded.

  • Isoxazole-5-carboxylates: The proton is located at position 4 (H-4). This position is "beta" to the heteroatoms and significantly more shielded.[1]

Table 1: Comparative 1H and 13C NMR Data (in CDCl3)
FeatureTarget: Isoxazole-4-Carboxylate Alternative: Isoxazole-5-Carboxylate Mechanistic Insight
Ring Proton (1H)

8.80 – 9.10 ppm (s)
(H-5)

6.50 – 7.50 ppm (s)
(H-4)
H-5 is adjacent to O and N, causing extreme deshielding. H-4 is the most shielded position on the ring.[1]
Ester Carbonyl (13C)

161 – 164 ppm

158 – 162 ppm
4-Ester is conjugated with the C3=N system; 5-Ester is conjugated with the C4=C5 system.
Ring Carbon C-4

109 – 114 ppm (Quaternary)

100 – 108 ppm (Methine)
In 4-esters, C-4 bears the electron-withdrawing ester group.
Ring Carbon C-5

160 – 175 ppm (Methine)

150 – 160 ppm (Quaternary)
C-5 in 4-esters is a CH next to O; in 5-esters, it is quaternary.

Expert Insight: If you observe a singlet around 7.0 ppm , you have likely synthesized the thermodynamic 5-isomer or a 3-isomer byproduct. The target 4-isomer must show a signal near 9.0 ppm (for 3-substituted derivatives).

Infrared Spectroscopy (IR)

While less definitive than NMR for regiochemistry, IR confirms the functional group environment.

  • Carbonyl Stretch (

    
    ): 
    
    • 4-Ester: Typically 1710–1730 cm⁻¹ .[1] The ester is conjugated with the aromatic isoxazole ring.[1]

    • 5-Ester: Often slightly higher (1720–1740 cm⁻¹ ) depending on substitution, but overlap is common.

  • Ring Vibrations:

    • Isoxazole breathing bands appear at 1600–1400 cm⁻¹ .[1]

    • Differentiation: 4-esters often show a characteristic split band pattern in the 1620–1580 cm⁻¹ region due to the specific conjugation path of the C=C-C=O system.[1]

Mass Spectrometry (MS)

Mass spectrometry provides crucial stability data.[1] Isoxazoles are prone to N-O bond cleavage under ionization.[1]

  • Fragmentation Pattern:

    • Molecular Ion (

      
      ):  Usually distinct for ethyl/methyl esters.[1]
      
    • 
      -Cleavage:  Loss of alkoxy group (
      
      
      
      ) to form the acylium ion.
    • Ring Cleavage:

      • 4-Esters: Generally more stable.[1] Major fragments often involve loss of the ester side chain followed by ring opening.[1]

      • 5-Esters: A specific pathway often observed is the loss of HCN or CO2 (if acid) due to the proximity of the nitrogen to the substituent.[1]

Experimental Protocols

Protocol A: Synthesis & Purification (Context)

To ensure you are characterizing the correct product, control the synthesis conditions.

  • Reactants: Combine

    
    -enamino ketoester (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol.
    
  • Reflux: Heat at 78°C for 4–6 hours.

  • Workup: Evaporate solvent. Partition between EtOAc and water.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: The 5-isomer is often less polar and elutes first; the 4-isomer elutes later.

Protocol B: NMR Characterization (Self-Validating)
  • Sample Prep: Dissolve ~10 mg of purified ester in 0.6 mL CDCl3 (ensure solvent acidity does not catalyze exchange).

  • Acquisition: Run standard 1H (16 scans) and 13C (1024 scans).

  • Validation Step:

    • Locate the ester ethyl/methyl signals (e.g., quartet ~4.3 ppm, triplet ~1.3 ppm) to confirm the ester is intact.

    • Look for the "Lighthouse" Signal: Scan the 8.5–9.5 ppm region.[1]

    • If present: Confirm C-4 is quaternary via DEPT-135 (signal disappears). Result: 4-Ester.

    • If absent (and signal at 7.0 ppm found): Confirm C-4 is methine via DEPT-135 (signal positive). Result: 5-Ester.

Synthesis to Analysis Workflow

Workflow Enamine Enamino Ketoester Reaction Cyclization (NH2OH·HCl) Enamine->Reaction Crude Crude Mixture (4- vs 5-isomer) Reaction->Crude Purification Column Chromatography (Separation) Crude->Purification Regioisomer Separation Analysis Spectroscopic Validation Purification->Analysis NMR/IR/MS

Figure 2: Workflow from synthesis to spectroscopic validation.

References

  • Beilstein Journal of Organic Chemistry. (2022).[1] Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Retrieved from [Link]

  • Royal Society of Chemistry. (2015).[1] Supporting Information: Synthesis of isoxazole derivatives. Retrieved from [Link]

  • MDPI Molecules. (2024).[1] 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link][2]

  • National Institutes of Health (PubChem). Isoxazole-4-carboxylic acid methyl ester Data. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of Ethyl-5-phenyl-isoxazole-4-carboxylate

[1][3][4][5]

Executive Summary & Compound Identification

Objective: To provide a self-validating, compliant workflow for the disposal of Ethyl-5-phenyl-isoxazole-4-carboxylate (and its structural isomers), preventing environmental contamination and ensuring laboratory safety.

Compound Profile:

  • Chemical Name: Ethyl 5-phenylisoxazole-4-carboxylate[1][3][4]

  • Common Isomer Reference (CAS): 1143-82-4 (Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is the most common commercial analog; disposal protocols are homologous).[1][3][4]

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    (or C
    
    
    H
    
    
    NO
    
    
    depending on substitution).[1][3][4]
  • Physical State: Typically a white to off-white crystalline solid.[1][3][4]

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1][4][5]

  • RCRA Status: Not specifically P- or U-listed; regulated as Hazardous Chemical Waste due to toxicity/irritant characteristics.[1][3][4]

Hazard Assessment & Pre-Disposal Stabilization

Before initiating disposal, the chemical stability must be assessed.[1][3][4] Isoxazole derivatives are generally thermally stable but possess specific reactivities (ring cleavage) under strongly basic conditions.[1][3][4]

Safety Data Summary (GHS Standards)
ParameterClassificationOperational Implication
Signal Word WARNING Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][3][4]
Health Hazards H315, H319, H335Avoid inhalation of dust.[4] All solid transfers must occur in a fume hood.[4]
Reactivity StableIncompatible with Strong Oxidizers & Strong Bases.
Flash Point N/A (Solid)Combustible but not flammable under normal conditions.[1][3][4]
The "Self-Validating" Stability Check
  • Step 1 (Visual Inspection): Ensure the solid is free of moisture or discoloration.[1][3][4] Yellowing may indicate hydrolysis to the carboxylic acid.[1][3][4]

  • Step 2 (pH Check - Aqueous Waste Only): If the compound is in solution, verify pH is between 4–9.[1][3][4]

    • Why? Extreme pH (especially >10) can hydrolyze the ester, generating ethanol and the corresponding isoxazole acid, potentially altering the waste profile and generating heat.[4]

Disposal Workflow & Decision Logic

This protocol utilizes a Segregation-First approach.[1][3][4] Do not mix with general trash or incompatible waste streams.[1][3][4]

Method A: Solid Waste (Pure Compound)

Primary Method: High-Temperature Incineration.[1][3][4]

  • Containerization: Place the solid substance into a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][3][4]

  • Labeling: Affix a hazardous waste label.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Irritant."[4]

  • Segregation: Store in the "Solid Organic Waste" bin.

    • Critical: Do NOT store with oxidizers (e.g., nitrates, perchlorates) to prevent potential combustion.[4]

Method B: Liquid Waste (Reaction Mixtures/Solutions)

Primary Method: Fuel Blending / Incineration.[1][3][4]

  • Solvent Identification: Determine the primary solvent.[1][3][4]

    • Halogenated (DCM, Chloroform): Use the Halogenated waste stream.[1][3][4]

    • Non-Halogenated (Ethyl Acetate, Methanol): Use the Non-Halogenated waste stream.[1][3][4]

  • Concentration Check: If the concentration is >5%, note this on the waste tag.

  • Compatibility: Ensure no strong acids (e.g., Sulfuric Acid) are present in the organic waste container without prior neutralization.[1][3][4]

Diagram: Disposal Decision Tree

The following logic flow ensures the material ends up in the correct regulatory stream.

DisposalWorkflowStartStart: Waste GenerationStateCheckPhysical State?Start->StateCheckSolidPathSolid SubstanceStateCheck->SolidPathCrystalline/PowderLiquidPathSolution / MixtureStateCheck->LiquidPathDissolvedSolidPackPack in HDPE/Glass JarLabel: 'Toxic/Irritant'SolidPath->SolidPackSolventCheckSolvent Type?LiquidPath->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Solvent(MeOH, EtOAc)SolventCheck->NonHalogenatedFlammable/OrganicIncinerationFinal Disposal:High-Temp IncinerationHalogenated->IncinerationNonHalogenated->IncinerationSolidPack->Incineration

Figure 1: Decision logic for segregating isoxazole waste streams based on physical state and solvent composition.[1][3][4]

Regulatory & Compliance Context (EPA/RCRA)

While Ethyl-5-phenyl-isoxazole-4-carboxylate is not a "Listed Waste" (P or U list), it is regulated under the "Characteristic" rules if mixed with solvents, or under the "General Duty Clause" for toxicity.[1][3][4]

  • Waste Code Assignment:

    • Pure Solid: Assign internal code for "Organic Solid - Toxic/Irritant."[1][3][4]

    • In Acetone/Methanol: EPA Waste Code D001 (Ignitable).[1][3][4]

    • In Methylene Chloride: EPA Waste Code F002 (Spent Halogenated Solvent).[1][3][4]

  • Drain Disposal: STRICTLY PROHIBITED. Isoxazoles can be persistent in aquatic environments and are toxic to aquatic life (H411/H412 implied for this class).[1][3][4]

Emergency Procedures (Spill Management)

In the event of a spill during the disposal process, follow the S.W.I.M. protocol:

  • S top the spill: Upright the container if safe to do so.[1][3][4]

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close lab doors.

  • M inimize exposure: Don PPE (Double nitrile gloves, N95 or respirator if dust is present).[1][3][4]

Cleanup Protocol:

  • Solids: Do not dry sweep (creates dust).[1][3][4] Cover with wet paper towels or use a HEPA-filtered vacuum designated for chemical cleanup.[1][4]

  • Liquids: Absorb with vermiculite or sand.[1][2][3][4] Do not use combustible materials (sawdust) if the solvent is an oxidizer.[1][3][4]

  • Disposal of Debris: All cleanup materials (gloves, towels, scoop) must be placed in the Hazardous Waste bin, not the regular trash.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70838, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][3][4] Retrieved from [Link][1][3]

×

Retrosynthesis Analysis

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Reactant of Route 1
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ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.